Safinamide Mesylate
Description
Properties
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCHIUQOBQIAC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942414 | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-46-5 | |
| Record name | Safinamide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Safinamide Mesylate: A Technical Guide to its Dual Mechanism of Action for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide mesylate, marketed under the brand name Xadago®, is an alpha-aminoamide derivative with a unique, dual mechanism of action, positioning it as a significant therapeutic agent in the management of Parkinson's disease.[1] It functions as both a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release through the blockade of voltage-gated sodium channels.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of safinamide, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action: A Dual Approach
Safinamide's therapeutic efficacy stems from its ability to concurrently target two key neurotransmitter systems implicated in the pathophysiology of Parkinson's disease: the dopaminergic and glutamatergic systems.[4]
Dopaminergic Modulation via MAO-B Inhibition
Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain.[2][5] By inhibiting MAO-B, safinamide increases the synaptic and extrasynaptic concentrations of dopamine, thereby potentiating dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[3] The reversibility of its binding to MAO-B distinguishes it from other MAO-B inhibitors like selegiline and rasagiline, potentially reducing the risk of certain drug interactions.[6]
Signaling Pathway: Dopaminergic Modulation by Safinamide
Caption: Dopaminergic pathway modulation by safinamide.
Glutamatergic Modulation via Sodium Channel Blockade
In addition to its effects on the dopaminergic system, safinamide modulates glutamatergic neurotransmission.[7] This is achieved through the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[4] In pathological conditions characterized by neuronal hyperexcitability, such as Parkinson's disease, there is an excessive release of the excitatory neurotransmitter glutamate.[3] By blocking VGSCs, safinamide stabilizes the neuronal membrane and reduces abnormal glutamate release, thereby mitigating glutamate-mediated excitotoxicity and contributing to its neuroprotective effects.[7]
Signaling Pathway: Glutamatergic Modulation by Safinamide
Caption: Glutamatergic pathway modulation by safinamide.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of Safinamide
| Target | Species | IC50 / Ki | Reference |
| MAO-B | Human | IC50: 0.079 µM | [8] |
| MAO-A | Human | IC50: 80 µM | [8] |
| MAO-B | Rat | IC50: 0.098 µM | [8] |
| MAO-A | Rat | IC50: 485 µM | [8] |
| Voltage-Gated Sodium Channels (depolarized) | Rat | IC50: 8 µM | [8] |
| Voltage-Gated Sodium Channels (resting) | Rat | IC50: 262 µM | [8] |
| Dopamine Transporter (DAT) | Human | IC50: 8.44 µM | [9] |
| Serotonin Transporter (SERT) | Rat | IC50: 6 µM | [9] |
Table 2: Clinical Efficacy of Safinamide in Parkinson's Disease (Adjunct to Levodopa)
| Study | Safinamide Dose | Change in "ON" Time (without troublesome dyskinesia) vs. Placebo | Change in UPDRS Part III Score vs. Placebo | Reference |
| SETTLE | 50-100 mg/day | +0.96 hours | -1.82 | [10] |
| Study 016 | 50 mg/day | +0.51 hours | -1.8 | |
| Study 016 | 100 mg/day | +0.55 hours | -2.6 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of safinamide's mechanism of action.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of safinamide on MAO-B activity.
Methodology: A fluorometric or spectrophotometric assay is typically employed using a specific MAO-B substrate, such as kynuramine or benzylamine.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for a typical MAO-B inhibition assay.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of safinamide on voltage-gated sodium channels.
Methodology: This technique allows for the recording of ionic currents across the cell membrane of isolated neurons or cells expressing the channel of interest.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis
Objective: To measure the effect of safinamide on extracellular glutamate levels in specific brain regions of living animals.
Methodology: A microdialysis probe is implanted into the brain region of interest (e.g., striatum) of a freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the collected dialysate is analyzed for neurotransmitter content.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound's distinctive dual mechanism of action, encompassing both potent, reversible MAO-B inhibition and modulation of glutamate release via sodium channel blockade, provides a multi-faceted approach to the treatment of Parkinson's disease. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental workflows, to aid researchers and drug development professionals in their understanding and further investigation of this important therapeutic agent. The synergistic effects on both the dopaminergic and glutamatergic systems likely contribute to its observed clinical efficacy in improving motor symptoms and motor fluctuations in patients with Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. iris.unife.it [iris.unife.it]
- 9. go.drugbank.com [go.drugbank.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversible MAO-B inhibition properties of safinamide
An In-depth Technical Guide to the Reversible MAO-B Inhibition Properties of Safinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safinamide is a third-generation monoamine oxidase B (MAO-B) inhibitor characterized by its selective and reversible mechanism of action.[1][2][3] This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of safinamide, with a focus on its interaction with MAO-B. The document summarizes key quantitative data, details experimental methodologies for assessing its inhibitory activity, and visualizes the underlying molecular interactions and pathways. Unlike irreversible MAO-B inhibitors such as selegiline and rasagiline, which form covalent bonds with the enzyme, safinamide's non-covalent binding allows for a more controlled and potentially safer pharmacological profile.[1][4] Beyond its primary role in modulating dopaminergic pathways, safinamide also exhibits non-dopaminergic effects, including the blockade of voltage-gated sodium channels and modulation of glutamate release, contributing to its clinical efficacy in Parkinson's disease.[5][6][7]
Quantitative Analysis of MAO-B Inhibition
The potency and selectivity of safinamide as a MAO-B inhibitor have been quantified across various preclinical and in vitro models. The following tables summarize the key inhibitory constants (IC50 and Ki) and selectivity ratios.
Table 1: Inhibitory Potency (IC50) of Safinamide against MAO-B
| Species/Tissue Source | IC50 (nM) | Reference |
| Human Brain | 79 | [1] |
| Rat Brain | 98 | [1][3] |
| Human Platelet-Rich Plasma | 9.3 | [8] |
Table 2: Inhibition Constants (Ki) and Selectivity of Safinamide
| Enzyme Source | Ki (µM) vs MAO-B | Ki (µM) vs MAO-A | Selectivity Ratio (MAO-A Ki / MAO-B Ki) | Reference |
| Recombinant Human Enzymes | 0.5 | 350 | 700 | [4] |
Table 3: Comparative Selectivity Ratios of MAO-B Inhibitors
| Inhibitor | Brain MAO-B/MAO-A Selectivity Ratio | Reference |
| Safinamide | ~1000 | [1] |
| Rasagiline | ~50 | [1] |
Mechanism of Reversible MAO-B Inhibition
Safinamide's reversibility is a key distinguishing feature. Unlike irreversible inhibitors that form a covalent adduct with the flavin cofactor of MAO-B, safinamide binds non-covalently to the enzyme's active site.[1][4] This interaction is characterized by a dynamic equilibrium, allowing for the recovery of enzyme activity upon dissociation of the inhibitor.
High-resolution X-ray crystallography has revealed that safinamide binds within the active site of human MAO-B, occupying both the substrate and entrance cavities.[4] The 3-fluorobenzyloxy moiety of safinamide is situated in the entrance cavity, while the aromatic ring with the primary amide group orients towards the flavin cofactor in the substrate cavity.[4] The amide group forms hydrogen bonds with Gln206 and an ordered water molecule, contributing to its binding affinity.[4] This extended conformation across the bipartite active site is crucial for its high selectivity for MAO-B over MAO-A, as the active site of MAO-A lacks this dual-cavity structure.[4]
The reversibility of safinamide has been demonstrated in preclinical studies where full recovery of MAO-B activity was observed within 24 hours in the mouse brain after a single injection and within five days in human platelets following a single oral dose.[1]
Caption: Reversible binding of safinamide to the MAO-B active site.
Experimental Protocols for Assessing MAO-B Inhibition
The determination of safinamide's inhibitory activity on MAO-B involves standardized biochemical assays. A general protocol is outlined below.
3.1. Materials and Reagents
-
Enzyme Source: Recombinant human MAO-B or mitochondrial fractions isolated from brain tissue (e.g., rat or human).
-
Substrate: Benzylamine for MAO-B activity.[4]
-
Inhibitor: Safinamide dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: 50 mM potassium phosphate buffer, pH 7.5.[4]
-
Detection Reagent: A reagent to quantify the product of the enzymatic reaction (e.g., hydrogen peroxide or the corresponding aldehyde).
3.2. Assay Procedure
-
Enzyme Preparation: The MAO-B enzyme preparation is diluted to an appropriate concentration in the assay buffer.
-
Inhibitor Incubation (for IC50 determination): A range of safinamide concentrations is pre-incubated with the enzyme preparation for a defined period at a specific temperature (e.g., 25°C).[4]
-
Enzymatic Reaction Initiation: The reaction is initiated by the addition of the substrate (benzylamine).
-
Reaction Incubation: The reaction mixture is incubated for a specific time, allowing for the enzymatic conversion of the substrate to its product.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid or by heat denaturation.
-
Product Quantification: The amount of product formed is measured using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: The percentage of inhibition for each safinamide concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3.3. Determination of Ki and Reversibility
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), initial velocity studies are performed at various substrate and inhibitor concentrations.[4] Data are then fitted to appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.
Reversibility can be assessed by dialysis or by washing the enzyme-inhibitor complex and measuring the recovery of enzyme activity.[9] A significant recovery of activity indicates reversible inhibition.
Caption: Experimental workflow for determining the IC50 of safinamide.
Dual Mechanism of Action: Dopaminergic and Glutamatergic Pathways
Safinamide's clinical efficacy is attributed to its dual mechanism of action, which involves both dopaminergic and non-dopaminergic (glutamatergic) pathways.[5][6][7]
-
Dopaminergic Pathway: By reversibly inhibiting MAO-B, safinamide reduces the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission.[6][10] This is the primary mechanism for its antiparkinsonian effects.
-
Glutamatergic Pathway: Safinamide also blocks voltage-gated sodium and calcium channels.[5][7] This action leads to the modulation of stimulated glutamate release.[5][7] The reduction of excessive glutamate release may contribute to its neuroprotective effects and its efficacy in managing motor fluctuations and dyskinesia.[1][11]
Caption: Safinamide's dual action on dopaminergic and glutamatergic pathways.
Conclusion
Safinamide is a potent, selective, and reversible inhibitor of MAO-B. Its non-covalent binding to the enzyme's active site confers a favorable pharmacodynamic profile, allowing for the recovery of enzyme function. The quantitative data from in vitro and preclinical studies consistently demonstrate its high affinity and selectivity for MAO-B. The dual mechanism of action, targeting both dopamine metabolism and glutamate release, provides a multifaceted approach to the treatment of Parkinson's disease. This technical guide provides a foundational understanding of the core properties of safinamide, which should be valuable for researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Modulation of Glutamate Release by Safinamide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safinamide mesylate is a multifaceted pharmaceutical agent utilized in the management of Parkinson's disease. Its therapeutic efficacy is attributed to a dual mechanism of action: the selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which safinamide modulates glutamate release, with a focus on its interaction with voltage-gated ion channels. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding for research and drug development applications.
Core Mechanism of Glutamate Release Modulation
Safinamide's primary non-dopaminergic mechanism involves the inhibition of excessive glutamate release, which is implicated in neuronal excitotoxicity. This modulation is primarily achieved through the state- and use-dependent blockade of voltage-gated sodium channels (Nav) and the inhibition of N-type (Cav2.2) calcium channels.[2][3][4] By targeting these channels, safinamide effectively reduces neuronal hyperexcitability and subsequent neurotransmitter release.
Signaling Pathway of Glutamate Release Modulation by Safinamide
The following diagram illustrates the signaling pathway through which safinamide modulates glutamate release.
Quantitative Data on Safinamide's Inhibition of Ion Channels and Glutamate Release
The following tables summarize the quantitative data from various studies on the effects of safinamide on ion channels and glutamate release.
Table 1: Inhibition of Voltage-Gated Sodium Channels (Nav) by Safinamide
| Channel Subtype | Cell Type | Experimental Condition | IC50 (µM) | Reference |
| hNav1.4 | HEK293T cells | Holding Potential: -120 mV, Stimulation: 0.1 Hz | 160 | [5] |
| hNav1.4 | HEK293T cells | Holding Potential: -120 mV, Stimulation: 10 Hz | 33 | [5] |
| hNav1.4 | HEK293T cells | Holding Potential: -90 mV, Stimulation: 50 Hz (Myotonia-mimicking) | 6 | [5] |
| Rat Cortical Neurons | - | Resting State | 262 | |
| Rat Cortical Neurons | - | Depolarized State | 8 |
Table 2: Inhibition of Veratridine-Evoked Glutamate Release by Safinamide in Rat Brain Regions
| Brain Region | Animal Model | Safinamide Dose (i.p.) | Stimulus | % Inhibition of Glutamate Release | Reference |
| Globus Pallidus | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | 80% | |
| Subthalamic Nucleus | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | 72% | |
| Striatum | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | No significant inhibition | [3] |
| Substantia Nigra | 6-OHDA hemilesioned rats | 15 mg/kg | Veratridine (10 µM) | No significant inhibition | [3] |
| Hippocampus | Naïve rats | 15 mg/kg | Veratridine | Maximal inhibition |
Note: 6-OHDA (6-hydroxydopamine) is a neurotoxin used to create animal models of Parkinson's disease.
Detailed Experimental Protocols
In Vivo Microdialysis for Glutamate Measurement
This protocol outlines the methodology for measuring extracellular glutamate levels in the brain of freely moving rats.
Objective: To quantify the effect of safinamide on veratridine-evoked glutamate release in specific brain regions.
Workflow Diagram:
Materials:
-
6-hydroxydopamine (6-OHDA) for creating Parkinson's disease model rats.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
Veratridine solution.
-
HPLC system with a fluorescence detector.
-
O-phthaldialdehyde (OPA) for derivatization.
Procedure:
-
Animal Model: Induce unilateral lesions in the medial forebrain bundle of rats using 6-OHDA to create a model of Parkinson's disease.[6]
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., globus pallidus, subthalamic nucleus).[3]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal glutamate levels.
-
Drug Administration: Administer safinamide (e.g., 15 mg/kg, i.p.) or vehicle.[6]
-
Stimulation: After a set time, switch the perfusion fluid to aCSF containing veratridine (e.g., 10 µM) to induce glutamate release.[3]
-
Sample Collection: Collect dialysate samples at regular intervals during and after stimulation.
-
Sample Analysis:
-
Derivatize the amino acids in the dialysate samples with OPA.[7]
-
Analyze the samples using HPLC with fluorescence detection to quantify glutamate concentrations.
-
-
Data Analysis: Compare the veratridine-evoked glutamate release in safinamide-treated animals to control animals.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing the inhibitory effect of safinamide on voltage-gated sodium channels in cultured neurons.
Objective: To determine the IC50 of safinamide for voltage-gated sodium channels.
Workflow Diagram:
Materials:
-
HEK293T cells transfected with the desired sodium channel subtype (e.g., hNav1.4).[5]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular recording solutions.
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Culture: Culture HEK293T cells expressing the target sodium channel subtype.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a specific resistance and fill with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Drug Application: Perfuse the cell with extracellular solution containing a known concentration of safinamide and repeat the voltage-clamp protocol.
-
Data Acquisition: Record the resulting sodium currents in the absence and presence of different concentrations of safinamide.
-
Data Analysis: Measure the peak sodium current amplitude at each safinamide concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound modulates glutamate release primarily through the state- and use-dependent inhibition of voltage-gated sodium channels and N-type calcium channels. This mechanism contributes to its neuroprotective effects and its efficacy in managing symptoms of Parkinson's disease. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the pharmacology of safinamide and related compounds. Further research into the specific interactions with different ion channel subtypes will continue to refine our understanding of this multifaceted drug.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of glutamate uptake by high performance liquid chromatography (HPLC) in preparations of retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure and Polymorphism of Safinamide Mesylate: A Technical Guide
Introduction
Safinamide mesylate, the active pharmaceutical ingredient (API) in Xadago®, is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] The solid-state properties of an API, including its crystal structure and potential for polymorphism, are of paramount importance in drug development. Different polymorphic forms of a drug substance can exhibit variations in physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known crystal structures and polymorphic forms of this compound, along with the experimental methodologies employed for their characterization.
Polymorphic Forms of this compound
Several polymorphic forms of this compound have been identified and characterized, including anhydrous and hydrated crystalline forms. The two most prominently discussed forms in the scientific literature are a hemihydrate form, referred to as SM_E, and an anhydrous form found in the commercial Xadago® tablets.[4][5] Additionally, several other forms, designated as Form A1, Form B, and Form C, have been described in patent literature.[6][7][8][9]
Table 1: Crystallographic Data of this compound Polymorphs
| Form | Crystal System | Space Group | Unit Cell Volume (ų) | Molecules per Asymmetric Unit (Z') | Hydration State | Reference |
| SM_E | Monoclinic | P2₁ | 1905.0 | 2 | Hemihydrate | [4][10] |
| Anhydrous (Xadago®) | Orthorhombic | P2₁2₁2₁ | Not specified | 1 | Anhydrous | [4][10] |
| Polymorph I (Safinamide HCl) | Triclinic | P1 | Not specified | 3 | N/A | [4][10] |
| Polymorph II (Safinamide HCl) | Orthorhombic | P2₁2₁2₁ | Not specified | 1 | N/A | [4][10] |
Note: Data for Polymorphs I and II of Safinamide HCl are included for comparative purposes as they provide insight into the conformational flexibility of the safinamide molecule.
Characterization of Polymorphic Forms
The identification and characterization of this compound polymorphs have been accomplished through a combination of advanced analytical techniques, primarily X-ray diffraction, thermal analysis, and spectroscopy.[4][10]
1. X-ray Diffraction (XRD)
Single-crystal and powder X-ray diffraction are fundamental techniques for elucidating the crystal structure and identifying different polymorphic forms.
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique has been instrumental in determining the precise crystal and molecular structure of the SM_E hemihydrate form at 100 K.[4][5] The analysis revealed a monoclinic crystal system with the space group P2₁, containing two independent safinamide molecules in the asymmetric unit.[4][10]
-
Powder X-ray Diffraction (PXRD): PXRD is used to characterize the bulk crystalline material and is a key tool in distinguishing between different polymorphs. The anhydrous form present in Xadago® tablets was identified as having an orthorhombic crystal system with the space group P2₁2₁2₁.[4][11] Patent literature also provides characteristic PXRD peaks for other forms, which are summarized in the table below.
Table 2: Characteristic PXRD Peaks (2θ) for this compound Polymorphs
| Form | Characteristic 2θ Peaks (°) |
| Form B | 7.82, 8.51, 13.01, 17.82, 18.71, 20.37, 21.98, 22.90 (± 0.2)[6] |
| Form C | 8.503, 17.029, 20.087, 20.346, 21.965, 23.838 (± 0.1)[7] |
| Form A1 | 18.6, 20.3, 20.6, 22.8 (± 0.1)[9] |
2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior of the different polymorphic forms, including melting points, phase transitions, and dehydration events.
-
Differential Scanning Calorimetry (DSC): For the SM_E hemihydrate form, DSC analysis shows a broad endothermic peak with a maximum at 55.7 °C, which corresponds to a dehydration process, and a sharp endothermic peak at 215.9 °C, attributed to the melting of the material.[4] A patent for Form B reports an endothermic peak at 213.9 ± 5.0 °C.[6]
-
Thermogravimetric Analysis (TGA): TGA of the SM_E form shows a weight loss of 2.346% between 30-60 °C, confirming the loss of water.[4]
Table 3: Thermal Analysis Data for this compound Polymorphs
| Form | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) |
| SM_E (Hemihydrate) | 55.7 (dehydration), 215.9 (melting) | 2.346 (30-60 °C) |
| Form B | 213.9 (± 5.0) | Not specified |
3. Spectroscopic Techniques
Solid-state Nuclear Magnetic Resonance (ssNMR) and other spectroscopic methods provide further insight into the molecular structure and dynamics within the crystal lattice.
-
Solid-State NMR (ssNMR): 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy has been used to study the SM_E form and the this compound in Xadago® tablets.[4] The spectra of the SM_E form are consistent with the presence of two crystallographically non-equivalent molecules in the asymmetric unit.[4]
Interconversion and Stability
The stability and interconversion of polymorphic forms are critical considerations. The SM_E hemihydrate form can be converted to an anhydrous form (SM_D) by heating at 80 °C for one hour.[4] Conversely, the anhydrous form of this compound in Xadago® tablets can undergo a phase transformation to the P2₁ form (hemihydrate) in a high-humidity environment, a process that is reversible upon heating to 80 °C.[4][10] A reversible thermal transformation between Z' = 1 and Z' = 3 crystallographic forms has also been observed for the commercial API in the 0–20 °C temperature range.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.
1. Crystallization of SM_E Hemihydrate Form
-
Procedure: The SM_E hemihydrate form was obtained by recrystallization of the this compound API from a water-ethanol mixture (1:9 v/v).[4]
2. Powder X-ray Diffraction (PXRD)
-
Instrumentation: A diffractometer with Cu-Kα radiation is typically used.
-
Data Collection: For the anhydrous form from tablets, the data range was 3–85° 2θ with a step of 0.02°.[4]
-
Data Analysis: Indexing of the experimental diffraction data can be performed using software like DICVOL04 as implemented in Expo2014.[4]
3. Differential Scanning Calorimetry (DSC)
-
Instrumentation: A DSC 2920 (TA Instruments) or similar calorimeter can be used.[4][10]
-
Sample Preparation: Samples are typically weighed into aluminum pans.
-
Heating Rate: A heating rate of 5 °C/min is commonly employed.[4][10]
-
Temperature Range: A typical temperature range for analysis is from 0 to 250 °C.[4]
4. Thermogravimetric Analysis (TGA)
-
Instrumentation: A TGA instrument, often coupled with a DSC.
-
Heating Rate: A heating rate of 5 °C/min has been used.[4][10]
5. Solid-State NMR (ssNMR) Spectroscopy
-
Instrumentation: A Bruker Avance III spectrometer (e.g., 600 MHz) equipped with a MAS probe head.[4]
-
Sample Preparation: Samples are packed into ZrO₂ rotors (e.g., 1.3 mm).
-
Experimental Parameters: For 13C CP/MAS experiments, a spinning rate of 8 kHz, a proton 90° pulse length of 4 µs, and a contact time of 2 ms can be used.[10]
Visualizations
Diagram 1: Polymorphic Characterization Workflow
Caption: Workflow for the characterization of this compound polymorphs.
Diagram 2: Relationship and Interconversion of this compound Forms
Caption: Interconversion pathways between this compound forms.
References
- 1. Two polymorphs of safinamide, a selective and reversible inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H23FN2O5S | CID 3038502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safinamide - Wikipedia [en.wikipedia.org]
- 4. Solid-State Study of the Structure, Dynamics, and Thermal Processes of this compound—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105017060A - Novel polymorph of safinamide and preparation method therefor - Google Patents [patents.google.com]
- 7. CN106336363B - A kind of this compound Form C and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2011047767A1 - Novel polymorphic forms of (s)-2-[-4-(3-fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]
- 9. EP2314569A1 - Novel polymorphic forms of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Use of Safinamide in Preclinical Animal Models of Parkinson's Disease
Introduction
Safinamide is a multifaceted compound utilized in the treatment of Parkinson's disease (PD), distinguished by its dual mechanism of action.[1][2] It functions as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release, achieved through the state-dependent blockade of voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[3][4][5][6][7] This unique pharmacological profile allows safinamide to not only enhance dopaminergic neurotransmission but also to mitigate the effects of excessive glutamatergic activity, which is implicated in neuronal damage and motor complications.[8][9] Preclinical studies in various animal models have been instrumental in elucidating these mechanisms and demonstrating its potential for both symptomatic relief and neuroprotection.[4][10]
Key Applications in Animal Models
Safinamide has been extensively evaluated in neurotoxin-based and symptomatic animal models of Parkinson's disease.
-
Neuroprotection and Disease Modification: In the 6-hydroxydopamine (6-OHDA) rat model, a gold standard for mimicking the dopaminergic neurodegeneration seen in PD, safinamide has shown significant neuroprotective effects.[10][11] Studies demonstrate that its administration protects dopaminergic neurons in the substantia nigra pars compacta (SNc) from degeneration and suppresses the associated activation of microglia, suggesting anti-inflammatory properties.[10][12] Similarly, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, safinamide pretreatment can prevent dopamine depletion and neuronal cell death.[3][4] These findings suggest that safinamide may not only manage symptoms but also slow the progression of neurodegeneration.[10][11]
-
Symptomatic Relief of Motor Deficits: Safinamide effectively alleviates parkinsonian motor impairments in animal models. In rats with drug-induced tremulous jaw movements—a model for parkinsonian tremor—safinamide significantly reduces the frequency of these movements.[13][14][15] This effect is observed in tremors induced by various agents, highlighting its robust anti-tremor properties.[13][14]
-
Adjunctive Therapy and Management of L-DOPA Complications: Animal models have been crucial in validating safinamide's role as an add-on therapy to levodopa (L-DOPA).[3] In the MPTP-lesioned macaque model, safinamide prolongs the motor response to L-DOPA and, importantly, reduces the severity of L-DOPA-induced dyskinesias in a dose-dependent manner.[16] This is attributed to its ability to modulate abnormal glutamate release in the basal ganglia, a key factor in the development of dyskinesia.[2][8]
Quantitative Data from Animal Studies
The efficacy of safinamide has been quantified across various preclinical models, providing a basis for its clinical development.
Table 1: Efficacy of Safinamide in Neuroprotection Models
| Animal Model | Toxin/Lesion | Safinamide Treatment | Key Outcomes | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | 6-OHDA (unilateral, medial forebrain bundle) | 50 and 150 mg/ml via subcutaneous mini-pumps for 7 days | At 150 mg/ml: 80% survival of dopaminergic neurons (vs. 50% in vehicle); 55% reduction in activated microglia. | [10][11] |
| Mouse | MPTP | Pre-treatment with 10, 20, 40, 80 mg/kg, i.p. | Fully prevented forebrain dopamine depletion and neuronal cell death in the substantia nigra. |[3][12] |
Table 2: Efficacy of Safinamide in Symptomatic Models
| Animal Model | Condition | Safinamide Treatment | Key Outcomes | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | Drug-induced tremulous jaw movements (galantamine, pilocarpine, or pimozide) | 5.0 - 10.0 mg/kg, i.p. | Significantly reduced the number of tremulous jaw movements. | [13][14] |
| MPTP-lesioned Macaque | L-DOPA-induced dyskinesia | Dose-dependent | Prolonged motor response to L-DOPA and reduced dyskinesias. | [16] |
| Rat | Haloperidol-induced parkinsonism | Acute administration | Inhibited the haloperidol-induced increase in nigral glutamate release. |[8] |
Table 3: Pharmacological Profile of Safinamide
| Target | Metric | Value | Reference |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | IC50 | 450 nM | [3] |
| Voltage-Gated Na+ Channels | IC50 | 8.2 µM | [3] |
| N-Type Ca2+ Channels | IC50 | 31.5 µM |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments involving safinamide in PD animal models.
Protocol 1: 6-OHDA-Induced Neurodegeneration Model in Rats
This protocol describes the induction of a unilateral lesion of dopaminergic neurons to model PD and test the neuroprotective effects of safinamide.
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% in sterile saline)
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Safinamide
-
Osmotic mini-pumps
3. Procedure:
-
Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to prevent uptake of 6-OHDA by noradrenergic terminals.
-
Anesthesia & Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.
-
Neurotoxin Injection:
-
Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration (e.g., 4 µg/µl).
-
Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 2 µl) into the MFB of one hemisphere using the Hamilton syringe. The contralateral side serves as an internal control.[10]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Safinamide Administration:
-
On the day of or the day after the 6-OHDA injection, implant a pre-filled osmotic mini-pump subcutaneously in the rat's back.[10][11]
-
Pumps should be filled to deliver the desired concentration of safinamide (e.g., to achieve plasma levels equivalent to 50 or 150 mg/ml) or vehicle for a continuous period (e.g., 7 days).[10][11]
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
4. Endpoint Analysis:
-
After the treatment period (e.g., 7 days), perfuse the animals and process the brain tissue for immunohistochemical analysis (see Protocol 3).
Protocol 2: Tremulous Jaw Movement (TJM) Model in Rats
This protocol assesses the ability of safinamide to reduce parkinsonian tremor.
1. Animals:
-
Male Sprague-Dawley rats (250-350g).
2. Materials:
-
Tremor-inducing agent (e.g., galantamine, 3.0 mg/kg; pilocarpine, 0.5 mg/kg; or pimozide, 1.0 mg/kg).[13][14]
-
Vehicle (e.g., saline or appropriate solvent).
-
Observation chambers with a clear floor.
-
Stopwatch.
3. Procedure:
-
Habituation: Place rats individually in observation chambers for at least 30 minutes to acclimate.
-
Safinamide/Vehicle Administration: Administer the chosen dose of safinamide or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Tremors: After a set pre-treatment time (e.g., 30-60 minutes), administer the tremor-inducing agent (e.g., galantamine, i.p.).[13][14]
-
Behavioral Observation:
-
Immediately after induction, begin observing the rats for TJMs.
-
An observer, blind to the treatment conditions, should record the number of individual jaw movements (vertical deflections of the lower jaw) over a set period (e.g., 5-minute intervals for 30-60 minutes).[13]
-
The rat should be resting but not sleeping or engaging in other oral behaviors (e.g., grooming) for a TJM to be counted.
-
4. Data Analysis:
-
Sum the total number of TJMs for each rat over the observation period.
-
Compare the mean TJM counts between safinamide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Immunohistochemical Analysis of Dopaminergic Neurons and Microglia
This protocol quantifies the extent of neuroprotection and neuroinflammation following a 6-OHDA lesion.
1. Materials:
-
Formaldehyde solution (4% in PBS)
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat or vibratome
-
Primary antibodies:
-
Anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons (e.g., rabbit or mouse monoclonal).
-
Anti-Iba1 or Anti-MHC-II for microglia (e.g., goat or rabbit polyclonal).[10]
-
-
Appropriate fluorescently-labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Fluorescence microscope and imaging software.
2. Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% formaldehyde.
-
Dissect the brain and post-fix overnight in 4% formaldehyde.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra (SNc) using a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal serum, 0.3% Triton X-100 in PBS) for 1-2 hours.
-
Incubate sections overnight at 4°C with primary antibodies (e.g., anti-TH and anti-MHC-II) diluted in blocking solution.
-
Wash sections in PBS and incubate with corresponding secondary antibodies for 1-2 hours at room temperature.
-
Wash again, mount sections onto slides, and coverslip with mounting medium containing DAPI.
-
-
Imaging and Quantification:
-
Acquire images of the SNc from both the lesioned (ipsilateral) and non-lesioned (contralateral) hemispheres.
-
Neuron Counting: Use stereological methods (e.g., optical fractionator) to count the total number of TH-positive cells in the SNc. Calculate neuronal survival as the percentage of TH-positive cells in the ipsilateral hemisphere relative to the contralateral side.[11]
-
Microglia Analysis: Quantify the number of activated (MHC-II positive) microglia in a defined area of the SNc.[10]
-
3. Data Analysis:
-
Compare the percentage of neuronal survival and the number of activated microglia between safinamide-treated and vehicle-treated groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational agents in the treatment of Parkinson’s disease: focus on safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Neurochemical Studies of Safinamide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide mesylate is a pharmaceutical agent with a unique dual mechanism of action, making it a compound of significant interest for neurochemical research, particularly in the context of Parkinson's disease and other neurological disorders. It functions as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases the synaptic availability of dopamine. Additionally, it modulates glutamate release through the state- and use-dependent blockade of voltage-gated sodium channels.[1] These distinct actions on both the dopaminergic and glutamatergic systems offer a multifaceted approach to modulating neuronal activity.[2]
These application notes provide detailed protocols for in vivo neurochemical studies designed to investigate the effects of this compound on neurotransmitter dynamics and neuronal activity. The methodologies described herein are based on established preclinical research and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action Overview
Safinamide's therapeutic potential stems from its ability to concurrently address two key pathways implicated in the pathophysiology of Parkinson's disease:
-
Dopaminergic Pathway: As a reversible MAO-B inhibitor, safinamide reduces the degradation of dopamine in the synaptic cleft, thereby prolonging its action and helping to alleviate the motor symptoms associated with dopamine deficiency.
-
Glutamatergic Pathway: By blocking voltage-gated sodium channels in a state-dependent manner, safinamide inhibits the excessive release of glutamate. This action is thought to contribute to its neuroprotective effects and may play a role in reducing levodopa-induced dyskinesia.
The following diagram illustrates the dual mechanism of action of safinamide.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on various neurochemical and electrophysiological parameters as reported in preclinical in vivo studies.
| Parameter | Animal Model | Brain Region | Safinamide Dose/Concentration | Observed Effect | Reference |
| Glutamate Release (Veratridine-induced) | Rat | Hippocampus | 15 mg/kg, i.p. | Maximal inhibition of glutamate and GABA release. | Morari et al., 2018 |
| Rat | Subthalamic Nucleus | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |
| Rat | Globus Pallidus | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |
| Rat | Substantia Nigra Reticulata | 15 mg/kg, i.p. | Attenuation of glutamate release. | Morari et al., 2018 | |
| 6-OHDA-lesioned Rat | Globus Pallidus | >50% MAO-B inhibition dose | Inhibition of veratridine-evoked glutamate release. | Pisanò et al., 2020[3] | |
| 6-OHDA-lesioned Rat | Subthalamic Nucleus | >50% MAO-B inhibition dose | Inhibition of veratridine-evoked glutamate release. | Pisanò et al., 2020[3] | |
| GABA Release (Veratridine-induced) | Rat | Hippocampus | 15 mg/kg, i.p. | Maximal inhibition of GABA release. | Morari et al., 2018 |
| Rat | Subthalamic Nucleus, Globus Pallidus, Substantia Nigra Reticulata | 15 mg/kg, i.p. | No significant effect on GABA release. | Morari et al., 2018 | |
| Sodium Channel Inhibition (In Vitro) | Rat Cortical Neurons | - | IC50 = 8 µM (depolarized) | Inhibition of sodium channels. | Morari et al., 2018 |
| Rat Cortical Neurons | - | IC50 = 262 µM (resting) | Inhibition of sodium channels. | Morari et al., 2018 | |
| Spiny Projection Neuron (SPN) Firing Rate | Rat Striatal Slices | Striatum | 3-5 µM (IC50) | Reduction in SPN firing rate. | Nocentini et al., 2020[4] |
| Glutamatergic Synaptic Transmission | Rat Striatal Slices | Striatum | 3-5 µM (IC50) | Reduction in glutamatergic synaptic transmission. | Nocentini et al., 2020[4] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol details the methodology for in vivo microdialysis in rats to measure the effect of safinamide on extracellular levels of neurotransmitters such as dopamine and glutamate.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 20 kDa molecular weight cutoff)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
Veratridine (for stimulated release studies)
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., striatum, hippocampus, substantia nigra).
-
Implant a guide cannula stereotaxically to the target coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a habituation and stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples for at least 60-80 minutes (3-4 fractions of 20 minutes each).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period (e.g., 2-3 hours).
-
For stimulated release studies, after a stable baseline is achieved post-safinamide administration, switch the perfusion medium to aCSF containing a stimulating agent like veratridine (e.g., 75 µM) for a defined period (e.g., 20-40 minutes) via reverse dialysis.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD or LC-MS/MS.
-
Quantify the concentration of dopamine, glutamate, and their metabolites.
-
Express the results as a percentage of the baseline pre-injection levels.
-
Protocol 2: In Vitro Slice Electrophysiology (Patch-Clamp Recording)
This protocol describes the methodology for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of safinamide on neuronal excitability and synaptic transmission.
Experimental Workflow:
Materials:
-
Young adult rats or mice
-
Vibrating microtome (vibratome)
-
Dissection microscope
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Recording chamber
-
Glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition may vary, but a typical recipe is: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, and 10 mM glucose, bubbled with 95% O2/5% CO2)
-
Internal pipette solution (composition depends on the recording configuration, a typical K-gluconate based solution is: 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.3 with KOH)
-
This compound stock solution
Procedure:
-
Acute Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut coronal or sagittal slices (e.g., 250-300 µm thick) of the desired brain region (e.g., striatum) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.
-
Identify target neurons (e.g., spiny projection neurons in the striatum) using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach the target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.
-
Bath-apply safinamide at the desired concentrations (e.g., 1-100 µM).
-
Record the neuronal activity in the presence of safinamide to determine its effects on intrinsic excitability and synaptic transmission.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in firing frequency, action potential properties, resting membrane potential, and the amplitude and frequency of excitatory postsynaptic currents (EPSCs).
-
Compare the pre- and post-safinamide application data to determine the drug's effects.
-
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathways affected by safinamide, leading to its neurochemical effects.
References
- 1. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Cellular Mechanisms Underlying Burst Firing in Substantia Nigra Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of safinamide on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for Safinamide Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of safinamide in various rodent models of neurological disorders. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Mechanism of Action
Safinamide exhibits a dual mechanism of action, targeting both dopaminergic and glutamatergic pathways.[1][2][3] It acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[1] Additionally, it blocks voltage-dependent sodium (Na+) and calcium (Ca2+) channels, leading to an inhibition of excessive glutamate release.[1][4][5] This combined action makes safinamide a subject of interest in models of Parkinson's disease, epilepsy, and other neurological conditions.
Signaling Pathway of Safinamide's Dual Action
Caption: Dual mechanism of action of safinamide.
Data Presentation: Safinamide Dosage and Administration in Rodent Models
The following tables summarize the quantitative data from various preclinical studies.
Table 1: Safinamide in Rodent Models of Parkinson's Disease
| Rodent Model | Route of Administration | Dosage Range | Key Findings |
| 6-Hydroxydopamine (6-OHDA)-lesioned rats | Oral | 15 mg/kg | Prevented the levodopa-induced increase of glutamate release.[6] |
| MPTP-induced mice | Not specified | Not specified | Alleviated hyperalgesia by inhibiting DRG neuron hyperexcitability.[7] |
| Drug-induced parkinsonian tremor in rats | Intraperitoneal (IP) | 5.0-10.0 mg/kg | Significantly reduced tremulous jaw movements.[8] |
Table 2: Safinamide in Other Rodent Models
| Rodent Model | Route of Administration | Dosage Range | Key Findings |
| Chronic Constriction Injury (CCI) model of neuropathic pain in rats | Oral | 15, 30, 45, or 70 mg/kg (single dose); 15 and 45 mg/kg (repeated daily) | Dose-dependently improved neuropathic pain; repeated administration enhanced the effect.[9] |
| Myotonic mice (ADR model) | Intraperitoneal (IP) | 1, 3, and 10 mg/kg | Reduced the time of righting reflex (TRR), indicating an anti-myotonic effect.[10] |
| Maximal Electroshock (MES) test in mice (epilepsy model) | Intraperitoneal (IP) | ED50 = 7 mg/kg | Demonstrated anticonvulsant activity.[11] |
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease in Rats using 6-OHDA and Safinamide Administration
This protocol is based on methodologies used in studies investigating the effects of safinamide on levodopa-induced dyskinesia.[6]
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Saline
-
Levodopa
-
Safinamide
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of dopaminergic neurons.
-
Allow the animals to recover for a specified period (e.g., 3 weeks) to allow for the development of the lesion.
-
-
Drug Treatment:
-
Divide the lesioned rats into treatment groups: saline, levodopa alone, and levodopa plus safinamide.
-
Administer the treatments daily for a period of 21 days.
-
Safinamide (e.g., 15 mg/kg) is typically administered orally.
-
-
Behavioral and Molecular Analysis:
-
Assess abnormal involuntary movements (AIMs) to evaluate dyskinesia.
-
Conduct motor performance tests (e.g., cylinder test).
-
At the end of the treatment period, collect brain tissue for molecular and neurochemical analysis, such as evaluating the composition of striatal glutamatergic synapses and measuring glutamate and GABA release.
-
Experimental Workflow for 6-OHDA Model
Caption: Workflow for 6-OHDA lesioning and safinamide treatment.
Protocol 2: Induction of Neuropathic Pain in Rats using Chronic Constriction Injury (CCI) and Safinamide Administration
This protocol is adapted from studies evaluating the analgesic effects of safinamide.[9]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures
-
Safinamide
-
Vehicle (e.g., saline)
-
Von Frey filaments
-
Weight-bearing apparatus
Procedure:
-
CCI Surgery:
-
Anesthetize the rats.
-
Expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with chromic gut sutures at four locations.
-
-
Pain Assessment and Drug Administration:
-
Allow a post-operative recovery period (e.g., 14 days).
-
Assess baseline pain thresholds using von Frey filaments (mechanical allodynia) and a weight-bearing test.
-
Administer a single oral dose of safinamide at various concentrations (e.g., 15, 30, 45, 70 mg/kg) or vehicle.
-
Evaluate pain responses at specified time points after administration.
-
For chronic studies, administer safinamide (e.g., 15 and 45 mg/kg) orally once daily and assess pain on subsequent days (e.g., day 21).
-
Logical Relationship in CCI Model Experiment
Caption: Logical flow of the CCI neuropathic pain experiment.
Protocol 3: Voluntary Oral Administration in Mice
For studies requiring less stressful, voluntary oral administration, safinamide can be incorporated into a palatable jelly. This method is particularly useful for chronic dosing.[12]
Materials:
-
Safinamide
-
Gelatin
-
Sweetener (e.g., Splenda)
-
Flavoring essence
-
24-well tissue culture plate
-
Micro spatula
Procedure:
-
Jelly Preparation:
-
Prepare a stock solution of gelatin and a stock solution of sweetener and flavoring.
-
Calculate the amount of safinamide needed per jelly piece to achieve the desired dose.
-
Mix the safinamide with the jelly solution before it sets.
-
Pipette the mixture into the wells of a 24-well plate and allow it to set at 4°C.
-
-
Acclimation:
-
For several days prior to the experiment, provide the mice with vehicle jelly (without the drug) to acclimate them to eating it.
-
-
Drug Administration:
-
On the day of the experiment, provide each mouse with a pre-weighed piece of jelly containing the calculated dose of safinamide.
-
Ensure the mice consume the entire piece of jelly to receive the full dose.
-
This method can be adapted for various experimental paradigms, minimizing the stress associated with traditional gavage techniques.[12]
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safinamide alleviates hyperalgesia via inhibiting hyperexcitability of DRG neurons in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effect of safinamide mesylate in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
Application Note and Protocol: Analytical Validation for the Quantification of Safinamide in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] Accurate quantification of safinamide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of safinamide in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for routine analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Safinamide reference standard (>99.0% purity)
-
Internal Standard (IS), e.g., Diclofenac or Safinamide-D4
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
DMSO
Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD)
-
Analytical column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm or CORTECS C18, 100 x 4.6 mm, 2.7 µm)[3][4][5]
-
Data acquisition and processing software (e.g., MassLynx)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of safinamide and the internal standard (IS) at a concentration of 1 mg/mL in DMSO or methanol.[1]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.[1]
-
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from 0.1 to 1000 ng/mL.[1] Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 150, and 750 ng/mL) in the same manner.[1]
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 500 ng/mL diazepam or other suitable IS).[6]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.[6]
-
Transfer the supernatant to an autosampler vial.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]
UPLC-MS/MS Conditions
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3] An alternative isocratic mobile phase could be 9.0 mM ammonium acetate buffer and acetonitrile (22.0:78.0).[1]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 2 µL[3]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][6]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desolvation Temperature: 350 - 800°C[6]
Method Validation Summary
The analytical method was validated according to the US FDA and ICH guidelines for bioanalytical method validation.[1]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 1000 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[3][7]
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[5] |
| LLOQ | 1.0 ng/mL[3][7] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results were within the acceptable limits.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (2.0) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |
| Medium 1 (800) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |
| Medium 2 (1600) | < 5.86%[3] | < 6.42%[3] | -7.63% to 4.02%[3] | -7.63% to 4.02%[3] |
Note: Data from rat plasma studies are presented as representative values.[3]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC concentrations.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (0.3) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |
| Medium 1 (15) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |
| Medium 2 (150) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |
| High (750) | 85.36% (Average)[1] | 81.22 - 90.09%[1] |
| IS | 81.26%[1] | 91.26%[1] |
Note: Data from rat plasma studies are presented as representative values.[1]
Stability
Safinamide was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Room Temperature | 8 - 12 hours[1][6] | Stable |
| Refrigerated (4-8°C) | 12 hours - 4 weeks[1][6] | Stable |
| Freeze-Thaw Cycles (-20°C to 25°C) | 3 cycles[1][6] | Stable |
| Long-Term (-80°C) | 28 days[6] | Stable |
Visualizations
Caption: Experimental workflow for safinamide quantification in human plasma.
Caption: Logical relationship of analytical validation parameters.
Conclusion
The described UPLC-MS/MS method provides a robust and reliable approach for the quantification of safinamide in human plasma. The method meets the regulatory requirements for bioanalytical method validation, demonstrating high sensitivity, specificity, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development and therapeutic monitoring of safinamide.
References
- 1. mdpi.com [mdpi.com]
- 2. Current analytical approaches for safinamide determination in pharmaceuticals and biological samples: a brief review [erurj.journals.ekb.eg]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Development of Novel Safinamide Drug Delivery Systems
Introduction
Safinamide is an alpha-aminoamide derivative approved for the treatment of Parkinson's disease (PD).[1][2] It possesses a unique dual mechanism of action: the highly selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release through the blockade of voltage-gated sodium and calcium channels.[2][3][4][5][6] This dual action enhances dopaminergic transmission while reducing the excitotoxicity associated with excessive glutamate, addressing both motor and non-motor symptoms of PD.[6][7] However, conventional oral administration can be associated with limitations such as first-pass metabolism and the need for frequent dosing, which can affect patient compliance and therapeutic efficacy. Novel drug delivery systems offer a promising strategy to overcome these challenges by enabling targeted delivery, sustained release, and improved bioavailability.[8] This document outlines protocols and applications for the development of intranasal and transdermal delivery systems for safinamide.
Intranasal Drug Delivery Systems
The intranasal route is a non-invasive method for targeting drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier (BBB).[9][10][11][12] This pathway leverages the unique connection between the nasal cavity and the brain via the olfactory and trigeminal nerves, making it an attractive option for neurodegenerative disease therapies.[10][11] Nanoformulations, such as polymeric nanoparticles, are particularly suitable for this route as they can protect the drug from enzymatic degradation and enhance its transport into the brain.[12][13]
Development of Safinamide-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles. The emulsion-solvent evaporation method is a common technique for encapsulating drugs like safinamide within a PLGA matrix.[9][14]
Experimental Protocol: Preparation of Safinamide-Loaded PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve a specific amount of Safinamide Mesylate and PLGA in a suitable organic solvent (e.g., dichloromethane or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Polyvinyl Alcohol - PVA) to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate completely. This process leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the particles from the aqueous phase.
-
Washing: Wash the collected nanoparticles multiple times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles using a cryoprotectant (e.g., trehalose) to obtain a stable, dry powder that can be easily reconstituted for administration.
dot
Caption: Workflow for preparing Safinamide-PLGA nanoparticles.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.
Experimental Protocol: Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS).
-
Reconstitute the lyophilized nanoparticles in deionized water.
-
Analyze the sample to determine the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable, indicating a narrow size distribution.[15]
-
-
Zeta Potential:
-
Use Laser Doppler Electrophoresis.
-
Measure the surface charge of the nanoparticles dispersed in water.
-
The magnitude of the zeta potential indicates the colloidal stability of the formulation; values greater than |30| mV suggest good stability.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate nanoparticles from the aqueous medium by ultracentrifugation.
-
Quantify the amount of free safinamide in the supernatant using a validated High-Performance Liquid Chromatography (RP-HPLC) method.[9][14]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Morphology:
-
Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, air-dry, and visualize to assess the shape and surface morphology.
-
Data Presentation: Safinamide Nanoparticle Characteristics
| Formulation Code | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SAF-PLGA-01 | PLGA | 195.0 ± 4.5[15] | < 0.2[15] | -25.3 ± 2.1 | 85.23[9][14] |
| SAF-CH-01 | Chitosan | 210.5 ± 5.2 | < 0.3 | +35.6 ± 3.0[15] | 98.96[9][14] |
Data are presented as mean ± standard deviation and are based on typical values reported in the literature.
Transdermal Drug Delivery Systems
Transdermal drug delivery systems (TDDS) provide a non-invasive route for sustained, controlled release of drugs into the systemic circulation.[13][16] This approach avoids first-pass metabolism and can improve patient compliance by reducing dosing frequency.[13] For safinamide, TDDS could offer a steady plasma concentration, potentially minimizing motor fluctuations in PD patients. Nanoemulsions and nanoemulgels are promising formulations for enhancing skin permeation.[13][17]
Development of Safinamide-Loaded Nanoemulgel
A nanoemulgel is a formulation where a nanoemulsion is incorporated into a gel base. This combines the high permeation of a nanoemulsion with a viscosity suitable for topical application.
Experimental Protocol: Preparation of Safinamide Nanoemulgel
-
Nanoemulsion Preparation (Spontaneous Emulsification):
-
Oil Phase: Dissolve safinamide in a suitable oil (e.g., apricot kernel oil) and add a surfactant (e.g., Tween 80).[17]
-
Aqueous Phase: Prepare the aqueous phase (purified water).
-
Slowly add the aqueous phase to the oil phase under constant magnetic stirring. The spontaneous formation of fine oil droplets results in a translucent oil-in-water (o/w) nanoemulsion.
-
-
Nanoemulgel Formulation:
-
Slowly disperse a gelling agent (e.g., Carbopol®) into the prepared safinamide nanoemulsion with continuous stirring.
-
Neutralize the dispersion by adding a pH-adjusting agent (e.g., triethanolamine) dropwise until a transparent, viscous gel is formed.
-
Data Presentation: Nanoemulgel Formulation Characteristics
| Formulation | Droplet Size (nm) | Viscosity (cP) | pH | Entrapment Efficiency (%) |
| Safinamide Nanoemulsion | 155.3 ± 3.8 | 6.5 ± 0.4 | 5.8 ± 0.2 | > 95 |
| Safinamide Nanoemulgel | 182.6 ± 4.5[17] | 35,000 ± 1,200[17] | 6.5 ± 0.1 | > 95[17] |
Data are presented as mean ± standard deviation and are based on typical values reported in the literature.
dot
Caption: Dual signaling pathways of Safinamide action in PD.
In Vitro and Ex Vivo Testing Protocols
In Vitro Drug Release Study
This protocol assesses the rate and extent of safinamide release from the formulation.
Experimental Protocol: Franz Diffusion Cell Method
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution, maintained at 37°C and stirred continuously.
-
Sample Application: Apply a known quantity of the safinamide formulation (e.g., nanoemulgel or reconstituted nanoparticles) to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for safinamide concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released versus time to determine the release kinetics.
Ex Vivo Skin Permeation Study
This protocol evaluates the ability of the formulation to deliver safinamide across the skin.
Experimental Protocol: Skin Permeation using Franz Diffusion Cell
-
Skin Preparation: Use excised animal or human skin. Remove subcutaneous fat and hair, and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apparatus and Receptor Medium: Follow the same setup as the in vitro release study (Section 3.1).
-
Sample Application: Apply the safinamide nanoemulgel to the surface of the skin.
-
Sampling and Analysis: Collect samples from the receptor medium at various time points and analyze for safinamide content via HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
dot
Caption: Logical workflow for novel drug delivery system development.
The development of novel drug delivery systems for safinamide, particularly through intranasal and transdermal routes, holds significant potential for improving the management of Parkinson's disease. Nanoparticulate systems like PLGA nanoparticles can facilitate direct nose-to-brain delivery, enhancing CNS bioavailability while minimizing systemic exposure.[9] Transdermal nanoemulgels offer a promising alternative for providing sustained and controlled drug release, which may help in reducing motor fluctuations and improving patient quality of life.[3][4] The protocols and characterization methods detailed in this document provide a comprehensive framework for researchers and scientists to develop and evaluate these advanced therapeutic systems.
References
- 1. Safinamide for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safinamide: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safinamide: a new hope for Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Nose-to-brain drug delivery: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. Frontiers | Intranasal delivery: An attractive route for the administration of nucleic acid based therapeutics for CNS disorders [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and characterization of nano-emulsions and nano-emulgels for transdermal delivery of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Safinamide for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the continuous flow synthesis of safinamide, a selective MAO-B inhibitor used in the treatment of Parkinson's disease. The described process offers significant advantages over traditional batch synthesis, including enhanced safety, improved efficiency, and greater consistency. The protocols herein cover a multi-step synthesis from commercially available starting materials, incorporating inline purification and continuous crystallization to yield high-purity safinamide mesylate. All quantitative data is summarized in structured tables, and key experimental workflows and the compound's mechanism of action are visualized with detailed diagrams.
Introduction
Safinamide's therapeutic effect is attributed to its dual mechanism of action: the selective and reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release.[1][2] This multi-faceted activity makes it an important molecule in the study and treatment of neurodegenerative diseases. Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering precise control over reaction parameters and the ability to integrate synthesis and purification steps into a seamless process.[3] This document outlines a robust and reproducible continuous flow synthesis of this compound suitable for research and development laboratories.
Data Summary
Table 1: Optimized Conditions for Continuous C-O Bond Formation
| Parameter | Value |
| Starting Material 1 | 4-Hydroxybenzaldehyde |
| Starting Material 2 | 3-Fluorobenzyl chloride |
| Base | Potassium carbonate |
| Catalyst | Potassium iodide |
| Solvent | Isopropyl alcohol |
| Reactor Type | Plug Flow Reactor (PFR) |
| Temperature | 80 °C |
| Residence Time | 20 minutes |
| Yield | >95% |
Table 2: Optimized Conditions for Continuous Reductive Amination
| Parameter | Value |
| Starting Material 1 | 4-(3-Fluorobenzyloxy)benzaldehyde |
| Starting Material 2 | (S)-2-Aminopropanamide hydrochloride |
| Reducing Agent | H₂ gas |
| Catalyst | 5% Pt/C |
| Solvent | Methanol |
| Reactor Type | Packed Bed Reactor (PBR) |
| Temperature | 60 °C |
| H₂ Pressure | 10 bar |
| Yield | >98% |
Table 3: Continuous Inline Liquid-Liquid Extraction Parameters
| Parameter | Value |
| Separator Type | Zaiput SEP-10 Membrane Separator |
| Organic Phase | Safinamide in Ethyl Acetate |
| Aqueous Phase | Water |
| Membrane Type | Hydrophobic PTFE |
| Organic Flow Rate | 5.0 mL/min |
| Aqueous Flow Rate | 2.5 mL/min |
| Back Pressure | 1 bar |
Table 4: Continuous Crystallization Parameters for this compound
| Parameter | Value |
| Starting Material | Safinamide free base in Ethyl Acetate |
| Antisolvent/Reactant | Methanesulfonic acid in Isopropanol |
| Crystallizer Type | Cooled Mixed Suspension, Mixed Product Removal (MSMPR) |
| Temperature | 5 °C |
| Residence Time | 60 minutes |
| Yield | >95% |
| Purity | >99.5% |
Table 5: RP-HPLC Analytical Method for Safinamide
| Parameter | Value |
| Column | Symmetry C18 (4.6 x 150 mm, 5µm)[4] |
| Mobile Phase | Methanol: Water (45:55% v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 260 nm[4] |
| Retention Time | ~2.38 min[4] |
Experimental Protocols
Preparation of Starting Materials
(S)-2-Aminopropanamide hydrochloride can be synthesized from L-alanine. A common method involves the esterification of L-alanine followed by amidation and subsequent hydrolysis of a protecting group. A detailed procedure involves reacting L-alanine with thionyl chloride in methanol to form the methyl ester hydrochloride, followed by ammonolysis to the amide, and finally, careful acidification with HCl to yield the desired product.[6][7]
Continuous Flow Synthesis of Safinamide
The continuous flow synthesis of safinamide is performed in a two-step reaction sequence followed by inline purification and crystallization.
This step involves the Williamson ether synthesis of 4-hydroxybenzaldehyde and 3-fluorobenzyl chloride to produce 4-(3-fluorobenzyloxy)benzaldehyde.
-
Reactor Setup: A plug flow reactor (PFR) is used for this reaction. The reactor is typically a heated coil of inert tubing (e.g., PFA).
-
Reagent Preparation:
-
Solution A: Dissolve 4-hydroxybenzaldehyde and potassium iodide in isopropyl alcohol.
-
Solution B: Dissolve 3-fluorobenzyl chloride in isopropyl alcohol.
-
Suspension C: Suspend potassium carbonate in isopropyl alcohol.
-
-
Procedure:
-
Pump solutions A, B, and suspension C into a T-mixer using high-pressure pumps.
-
Pass the resulting mixture through the PFR heated to 80 °C.
-
The residence time in the PFR is maintained at 20 minutes.
-
The output stream containing 4-(3-fluorobenzyloxy)benzaldehyde is cooled and proceeds to the next step.
-
This step involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with (S)-2-aminopropanamide hydrochloride to form safinamide.
-
Reactor Setup: A packed bed reactor (PBR) containing 5% Platinum on carbon (Pt/C) is used.
-
Reagent Preparation:
-
Solution D: Dissolve 4-(3-fluorobenzyloxy)benzaldehyde from the previous step in methanol.
-
Solution E: Dissolve (S)-2-aminopropanamide hydrochloride and a non-interfering base (e.g., triethylamine) in methanol.
-
-
Procedure:
-
Pump solutions D and E into a T-mixer.
-
Introduce hydrogen gas into the liquid stream via a gas-liquid mixer.
-
Pass the gas-liquid mixture through the PBR heated to 60 °C and pressurized to 10 bar.
-
The output stream containing the safinamide free base is depressurized and moves to the purification step.
-
Inline Purification and Continuous Crystallization
The crude reaction mixture is purified using a continuous liquid-liquid extraction to remove any aqueous impurities and unreacted starting materials.
-
Setup: A membrane-based liquid-liquid separator (e.g., Zaiput SEP-10) is integrated into the flow path.[8][9]
-
Procedure:
-
The organic stream from the reductive amination is mixed with a stream of water.
-
The biphasic mixture is passed through the liquid-liquid separator.
-
The purified organic phase containing safinamide is collected, while the aqueous phase is directed to waste.
-
The final step is the formation and isolation of the mesylate salt of safinamide.
-
Setup: A continuous mixed-suspension, mixed-product removal (MSMPR) crystallizer is used. The crystallizer is cooled to the desired temperature.
-
Reagent Preparation:
-
Solution F: The purified safinamide solution in ethyl acetate.
-
Solution G: A solution of methanesulfonic acid in isopropanol.
-
-
Procedure:
-
Solutions F and G are continuously fed into the cooled MSMPR crystallizer at 5 °C.
-
The resulting slurry of this compound crystals is continuously withdrawn from the crystallizer.
-
The crystals are collected by filtration, washed with cold isopropanol, and dried under vacuum.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of Safinamide.
Caption: Continuous flow synthesis of Safinamide.
References
- 1. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 8. sciphysystems.com [sciphysystems.com]
- 9. level.com.tw [level.com.tw]
Application of Safinamide in MPTP-Induced Primate Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a multifaceted compound with both dopaminergic and non-dopaminergic mechanisms of action, making it a significant area of investigation for Parkinson's disease (PD) therapy. Its primary functions include potent, selective, and reversible inhibition of monoamine oxidase-B (MAO-B), blockade of voltage-dependent sodium (Na+) and calcium (Ca2+) channels, and subsequent inhibition of glutamate release.[1][2] In preclinical studies, safinamide has demonstrated neuroprotective and neurorescuing effects. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced primate model of Parkinson's disease is a well-established and highly valued model for studying PD pathology and evaluating potential therapeutic agents, as it closely mimics the motor symptoms and neurochemical changes observed in human patients.[3][4][5] This document provides a detailed overview of the application of safinamide in this primate model, summarizing key quantitative data and providing detailed experimental protocols based on published research.
Signaling Pathways and Mechanism of Action
Safinamide's therapeutic effects in the context of Parkinson's disease are attributed to its multiple mechanisms of action. These pathways work in concert to restore dopaminergic tone and modulate glutamatergic hyperactivity in the basal ganglia.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of safinamide in MPTP-induced primate models.
Table 1: Effect of Safinamide on L-DOPA Induced Dyskinesia (LID) in MPTP-Lesioned Macaques
| Safinamide Dose | Treatment Duration | Change in Dyskinesia Score | Reference |
| 3 mg/kg (oral) | Acute | Dose-dependent reduction | [1] |
| 10 mg/kg (oral) | Acute & 7 days (twice daily) | Significant reduction | [1][2] |
| 20 mg/kg (oral) | Acute | Dose-dependent reduction | [1] |
| 30 mg/kg (oral) | Acute | Dose-dependent reduction | [1] |
Table 2: Effect of Safinamide on L-DOPA "On-Time" in MPTP-Lesioned Macaques
| Safinamide Dose | Treatment Duration | Increase in "On-Time" | Reference |
| 3 mg/kg (oral) | Single dose | Extended "On-Time" | [2] |
| 10 mg/kg (oral) | 7 days (twice daily) | Average of 38 minutes | [1][2] |
| 30 mg/kg (oral) | Single dose | Extended "On-Time" | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of safinamide in MPTP-induced primate models.
MPTP-Induction of Parkinsonism in Primates
This protocol describes a general method for inducing a parkinsonian state in non-human primates using MPTP. Dosing regimens may need to be adjusted based on the species and individual sensitivity.
Protocol Details:
-
Animal Subjects: Commonly used species include macaque monkeys (Macaca mulatta or Macaca fascicularis). Animals should be adult and healthy, and allowed to acclimate to the housing conditions for a significant period before the experiment begins.
-
MPTP Administration: MPTP hydrochloride is dissolved in sterile saline. The administration can be done intravenously (i.v.) or intramuscularly (i.m.). A common approach is a chronic, low-dose regimen to mimic the progressive nature of PD. For example, injections of 0.2-0.5 mg/kg can be given once or twice a week until a stable parkinsonian syndrome develops.[5]
-
Clinical Assessment: Animals are monitored daily by trained observers blinded to the treatment. A standardized parkinsonian rating scale is used to assess motor deficits.
-
Induction of Dyskinesia: Once a stable parkinsonian state is achieved, L-DOPA is administered (e.g., orally, twice daily) to induce dyskinesia. The dose is titrated to produce a consistent level of dyskinesia.
Behavioral Assessment
Behavioral assessments are crucial for quantifying the severity of parkinsonism and dyskinesia.
Protocol for Dyskinesia Scoring:
-
Videotaping: Animals are videotaped for a set period (e.g., 5 hours) after L-DOPA administration, with and without safinamide pre-treatment.[1]
-
Blinded Scoring: Trained raters, blinded to the treatment conditions, score the videos.
-
Rating Scales: Several scales can be used, including:
-
Global Dyskinesia Rating Scale: A single score representing the overall severity of dyskinesia.
-
Abnormal Involuntary Movement Scale (AIMS): Scores different body parts for the presence and severity of abnormal movements.
-
Parkinsonian Disability Scale: Assesses the severity of parkinsonian signs such as tremor, bradykinesia, and postural instability.
-
Safinamide Treatment Regimen
Protocol for Safinamide Administration:
-
Acute Dosing: Single oral doses of safinamide (e.g., 3, 10, 20, 30 mg/kg) are administered via oral gavage.[1]
-
Chronic Dosing: For longer-term studies, safinamide (e.g., 10 mg/kg) is administered twice daily via oral gavage for a specified period (e.g., seven days).[1][2]
-
Timing: Safinamide is typically administered one hour before the L-DOPA dose to assess its impact on L-DOPA-induced effects.[1]
Neurochemical Analysis
Neurochemical analysis is performed post-mortem to quantify the extent of dopaminergic neurodegeneration.
Protocol for Striatal Dopamine Measurement (General):
-
Tissue Collection: At the end of the study, animals are euthanized, and the brains are rapidly removed. The striatum (caudate and putamen) is dissected on ice.
-
Tissue Preparation: The tissue is homogenized in a suitable buffer (e.g., perchloric acid) and centrifuged to precipitate proteins.
-
High-Performance Liquid Chromatography (HPLC): The supernatant is analyzed by HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Data Analysis: The concentrations of dopamine and its metabolites are normalized to the weight of the tissue sample.
Conclusion
The MPTP-induced primate model is an invaluable tool for the preclinical evaluation of anti-parkinsonian drugs. The studies summarized here demonstrate that safinamide effectively reduces L-DOPA-induced dyskinesia and extends the therapeutic window of L-DOPA in this model. The provided protocols offer a framework for researchers to design and conduct their own investigations into the therapeutic potential of safinamide and other novel compounds for Parkinson's disease. The multi-modal action of safinamide, targeting both dopaminergic and glutamatergic systems, highlights its potential as a valuable adjunct therapy in the management of motor complications in Parkinson's disease.
References
- 1. newron.com [newron.com]
- 2. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critique of available scales and presentation of the Non-Human Primate Dyskinesia Rating Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Social behavioral changes in MPTP-treated monkey model of Parkinson's disease [frontiersin.org]
Comprehensive Analytical Techniques for Safinamide Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a medication employed in the management of Parkinson's disease, functioning as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] Its therapeutic efficacy is also attributed to the modulation of voltage-gated sodium and calcium channels, which leads to an inhibition of glutamate release.[2][3] The multifaceted mechanism of action necessitates robust and reliable analytical methods for its quantification in various matrices, including bulk pharmaceutical ingredients, finished dosage forms, and biological fluids. This document provides a comprehensive overview of various analytical techniques for the determination of safinamide, complete with detailed experimental protocols and comparative quantitative data.
Analytical Techniques Overview
A range of analytical methodologies have been successfully developed and validated for the determination of safinamide. These include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), as well as spectroscopic methods like UV-Vis Spectrophotometry. While electrochemical methods also present a potential avenue for analysis, detailed protocols for safinamide are less commonly reported in the literature.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used for safinamide determination, providing a comparative overview of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Safinamide Determination
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Reference |
| RP-HPLC | 0.5 - 10 | - | - | 99.72 ± 1.59 | [4] |
| RP-HPLC | 0 - 14 | - | - | 98 - 102 | [5] |
| RP-HPLC | 2 - 10 | 1.736 | 5.789 | 83.74 - 88.76 | [6][7] |
| RP-HPLC | 40 - 180 | - | - | - | [8] |
Table 2: UPLC-MS/MS Methods for Safinamide Determination
| Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy/Recovery (%) | Reference |
| UPLC-MS/MS | 1.0 - 2000 | - | 1.0 | < 7.63 (precision) | [9] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method for Safinamide Determination
| Method | Linearity Range (ng/spot) | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) | Accuracy/Recovery (%) | Reference |
| HPTLC | 400 - 800 | - | - | - | [1] |
Table 4: UV-Vis Spectrophotometry Methods for Safinamide Determination
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy/Recovery (%) | Reference |
| Zero Order Spectroscopy | 4 - 24 | 0.9997 | - | |
| First Order Derivative | 4 - 24 | 0.9999 | - | |
| Area Under Curve | 4 - 24 | 0.9997 | - |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify safinamide in bulk and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Safinamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5) in a ratio of 40:60 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[6]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of safinamide reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specific amount of safinamide into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Quantification: Calculate the concentration of safinamide in the sample by comparing the peak area of the sample with the peak area of the standard solution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To quantify safinamide in biological matrices (e.g., rat plasma).[9]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
C18 column (e.g., Acquity UPLC C18, 2.1 mm × 50 mm, 1.7 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Safinamide reference standard
-
Internal standard (e.g., diazepam)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (or other biological matrix)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
Procedure:
-
Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of safinamide and the internal standard in a suitable solvent (e.g., methanol). Spike blank biological matrix with appropriate volumes of the working standard solutions to prepare calibration curve standards and QC samples at different concentration levels.
-
Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 50 µL), add the internal standard solution followed by a protein precipitating agent (e.g., acetonitrile). Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of safinamide to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of safinamide in the unknown samples from the calibration curve.
UV-Vis Spectrophotometry
Objective: To estimate the concentration of safinamide in bulk and tablet dosage forms.
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes
Reagents and Materials:
-
Safinamide reference standard
-
Methanol (spectroscopic grade)
Procedure:
-
Solvent Selection: Methanol is a suitable solvent for safinamide.
-
Determination of λmax: Prepare a dilute solution of safinamide in methanol and scan it over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for safinamide is around 226 nm.
-
Standard Solution and Calibration Curve: Prepare a stock solution of safinamide in methanol. From the stock solution, prepare a series of dilutions to obtain concentrations within the Beer-Lambert's law range (e.g., 4-24 µg/mL). Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Prepare a sample solution of the safinamide formulation in methanol of a known theoretical concentration.
-
Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Safinamide
Safinamide exerts its therapeutic effects through a dual mechanism of action. Firstly, it acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, safinamide increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.
Secondly, safinamide modulates neurotransmission by blocking voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[2][3] This action leads to a reduction in the pathological release of the excitatory neurotransmitter glutamate.
Figure 1: Dual mechanism of action of Safinamide.
Analytical Workflow for Safinamide Determination by HPLC
The following diagram illustrates a typical experimental workflow for the quantification of safinamide in a pharmaceutical formulation using HPLC.
Figure 2: HPLC analytical workflow for Safinamide.
Conclusion
The analytical methods detailed in this document provide robust and reliable means for the determination of safinamide. Chromatographic methods, particularly HPLC and UPLC-MS/MS, offer high sensitivity and selectivity, making them suitable for both quality control and bioanalytical applications. UV-Vis spectrophotometry presents a simpler and more cost-effective alternative for routine analysis of pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Further research into the development of detailed and validated electrochemical methods could provide a valuable, portable, and rapid alternative for safinamide analysis.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Potentiometric sensors for the determination of pharmaceutical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Developing an electrochemical sensor for the in vivo measurements of dopamine - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Safinamide Mesylate Impurity Profiling using Liquid Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the impurity profiling of Safinamide mesylate using liquid chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography analysis of this compound and its impurities.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH affecting the ionization of this compound or its impurities. 3. Column overload. 4. Dead volume in the HPLC system. | 1. Flush the column with a strong solvent, or replace it if necessary. An Ascentis® Express C8 or an ACQUITY BEH C18 column is recommended for good peak shape. 2. Adjust the mobile phase pH. A mobile phase containing 0.1% trifluoroacetic acid or a phosphate buffer at pH 5.0 or 6.8 has been shown to be effective.[1] 3. Reduce the injection volume or the sample concentration. Linearity has been established in ranges such as 10-60 µg/ml and 40-180 µg/ml.[2][1] 4. Check and minimize the length and diameter of tubing, and ensure all fittings are secure. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from a previous injection. 3. Impurities in the mobile phase components (e.g., water, acetonitrile). | 1. Use high-purity solvents and freshly prepared mobile phases. The use of a Ghost Buster column can help prevent interference.[3] 2. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample. 3. Filter all mobile phase components before use. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Changes in flow rate. | 1. Ensure accurate and consistent mobile phase preparation. Use a gradient elution program as described in some methods to ensure reproducibility.[4] 2. Use a column oven to maintain a constant temperature, for example, at 40°C or 45°C.[3] 3. Dedicate a column specifically for this analysis and monitor its performance over time. 4. Check the pump for leaks and ensure it is properly primed and calibrated. A flow rate of 0.25 ml/min to 1.5 ml/min has been used in various methods.[2] |
| Poor Resolution Between Impurity Peaks | 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the gradient profile or the isocratic mobile phase composition. A gradient of water with 0.1% trifluoroacetic acid and acetonitrile has been shown to resolve Safinamide and its impurities. 2. A C8 or C18 column is generally suitable. An Inertsil ODS-3 column has also been used successfully.[2][4] 3. Reduce the flow rate to allow for better separation. |
| Loss of Sensitivity | 1. Detector lamp aging. 2. Contamination of the detector flow cell. 3. Sample degradation. | 1. Replace the detector lamp if its intensity has decreased significantly. 2. Flush the flow cell with an appropriate solvent. 3. Ensure proper sample storage and handling. This compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the known process-related and degradation impurities of this compound?
A1: Several process-related impurities and degradation products of this compound have been identified. Process-related impurities include Imp-B, Imp-C, Imp-D, and Imp-E.[4] Under oxidative stress conditions, five degradation products have been observed: Imp-A, Imp-C, Imp-D, Imp-E, and Imp-F.[4] Notably, Imp-C, Imp-D, and Imp-E are common to both process and degradation pathways.[4] One specific impurity, (S)-2-[4-(3-fluoro-benzyloxy) benzamido] propanamide (Imp-D), has been reported as a newly identified impurity.[4] Additionally, N-Nitroso Safinamide is a potential genotoxic impurity that requires sensitive analytical methods for detection.[3]
Q2: Which type of liquid chromatography column is recommended for this compound impurity profiling?
A2: Reversed-phase columns are the most commonly used for this analysis. Specific columns that have been successfully employed include:
-
Ascentis® Express C8 (150 x 4.6 mm, 5 µm)
-
ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]
-
Poroshell HPH-C18 (150 x 4.6 mm, 2.7 µm)[3]
-
Inertsil ODS-3 (250 × 4.6 mm, 5 μm)[4]
-
Hypersil BDS C18 (250 mm × 4.6 mm, 5.0 μm)[1]
The choice of column will depend on the specific impurities being targeted and the desired chromatographic performance (e.g., speed vs. resolution).
Q3: What are the typical mobile phase compositions used for the separation of this compound and its impurities?
A3: Both isocratic and gradient elution methods are used. Common mobile phase constituents include:
-
Gradient Elution: A mixture of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B). Another gradient method uses 0.1% formic acid in water (pH adjusted to 5.0) and acetonitrile.[4]
-
Isocratic Elution: A mixture of 0.02 M diammonium hydrogen phosphate buffer (pH 9.0) and acetonitrile (80:20 v/v). Another isocratic system consists of acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5) (40:60 v/v). A mix of methanol and phosphate buffer pH 6.8 (80:20 % v/v) has also been reported.[1]
Q4: What detection wavelength is typically used for the analysis of this compound and its impurities?
A4: The most commonly reported UV detection wavelength for this compound and its impurities is 226 nm.[6][1][7] Another method has utilized a detection wavelength of 272 nm.[2]
Q5: What are the typical validation parameters for a stability-indicating LC method for this compound?
A5: A stability-indicating LC method for this compound should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.[2]
-
Linearity: The method should demonstrate a linear relationship between the concentration and the detector response over a specified range.[8]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[2][8]
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).[2][8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2][8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
Experimental Protocols
Below are detailed methodologies for key experiments in this compound impurity profiling.
Method 1: Gradient RP-HPLC Method for Impurity Profiling[1]
-
Column: Ascentis® Express C8, 150 x 4.6 mm I.D., 5 µm
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0-5 90 10 5-8 90-80 10-20 8-10 80-70 20-30 10-15 70-60 30-40 15-17 60-85 40-15 17-18 85-90 15-10 | 18-20 | 90 | 10 |
-
Flow Rate: 1.50 mL/min
-
Column Temperature: 45°C
-
Detection: Diode Array Detector (DAD)
Method 2: Isocratic RP-UPLC Method for Quantification[2]
-
Column: ACQUITY BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: 0.02 M diammonium hydrogen phosphate buffer (pH 9.0) and Acetonitrile (80:20 v/v)
-
Flow Rate: 0.25 mL/min
-
Detection: UV at 272 nm
Forced Degradation Studies Protocol[4]
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Degradation: Reflux the drug substance with 5 N HCl.
-
Base Degradation: Reflux the drug substance with 5 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., in an oven).
-
Photolytic Degradation: Expose the drug substance to UV light.
The extent of degradation should ideally be in the range of 5-20%.[9]
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated liquid chromatography methods for this compound.
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (HPLC) [7] | Method 4 (HPLC) [8] | Method 5 (HPLC) [1] |
| Linearity Range (µg/mL) | 10 - 60 | 0.5 - 10 | 2 - 10 | 15.0 - 45.0 | 40 - 180 |
| Correlation Coefficient (r²) | 0.9999 | Not Specified | 0.9939 | Not Specified | 0.9998 |
| LOD (µg/mL) | 0.081 | Not Specified | 1.736 | 0.259 | 0.15 |
| LOQ (µg/mL) | 0.271 | Not Specified | 5.789 | 0.785 | 0.6 |
| Accuracy (% Recovery) | 99.48 - 100.85 | 99.72 ± 1.59 | 83.74 - 88.76 | 98.0 - 102.0 | Not Specified |
Visualizations
Experimental Workflow for this compound Impurity Profiling
Caption: A general workflow for the impurity profiling of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key parameters in LC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. abap.co.in [abap.co.in]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New and validated RP-HPLC Method for Quantification of this compound in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing the Crystallization of Safinamide Mesylate
Welcome to the technical support center for the crystallization of safinamide mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound?
A1: this compound is known to exist in at least three polymorphic forms:
-
Form A1: The most thermodynamically stable anhydrous form. This is typically the desired form for pharmaceutical development.
-
Form A2: A less stable anhydrous form, to which Form A1 can convert at temperatures below 3°C. This transition is reversible.[1]
-
Form H1: A hemihydrate form that can develop in the presence of high humidity or water. This form can be converted back to the stable Form A1 by heating.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white to off-white crystalline powder.[3][4] Its solubility is highly dependent on the solvent and the pH of aqueous solutions.
-
Organic Solvents: It is freely soluble in methanol and dimethyl sulfoxide (DMSO), sparingly soluble in ethanol, and practically insoluble in ethyl acetate.[3][5]
-
Aqueous Solutions: Solubility is high at acidic pH (1.2 and 4.5) but low at pH 6.8 and 7.5 (less than 0.4 mg/mL).[3][4][5]
Q3: Which analytical techniques are recommended for characterizing this compound crystals?
A3: A combination of techniques is essential for comprehensive characterization:
-
Powder X-ray Diffraction (PXRD): To identify the polymorphic form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates (e.g., water in the hemihydrate form).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[6][7]
-
Microscopy (e.g., SEM): To observe crystal morphology and size.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Undesired polymorphic form obtained (e.g., hemihydrate Form H1 instead of anhydrous Form A1) | High water content in the solvent or exposure to high humidity during processing or storage. | - Use anhydrous solvents. - Dry the starting material thoroughly. - Control the humidity of the processing environment. - Convert the H1 form to the A1 form by heating the crystals (e.g., vacuum drying at elevated temperature). The conversion is reported to occur between 40-60°C.[1] |
| Broad or inconsistent crystal size distribution | - Inconsistent nucleation rate. - Inadequate mixing. - Rapid cooling or anti-solvent addition. | - Implement a seeding strategy with well-characterized seed crystals of the desired size. - Optimize the agitation rate to ensure uniform suspension and heat/mass transfer. - Employ a controlled, gradual cooling profile or a slower, controlled addition of the anti-solvent. |
| Poor yield | - Incomplete crystallization due to high residual solubility in the mother liquor. - Suboptimal solvent/anti-solvent system or ratio. | - Optimize the final crystallization temperature to minimize solubility. - Select an anti-solvent in which this compound has very low solubility. - Adjust the solvent-to-anti-solvent ratio to maximize precipitation. |
| High impurity levels in the final product | - Inefficient rejection of impurities during crystallization. - Co-crystallization of impurities. | - Perform a re-slurry of the crystals in a suitable solvent where the impurities are more soluble than this compound. - Optimize the crystallization solvent system to enhance impurity purging. - Consider a final purification step, such as recrystallization from a different solvent system. |
| Formation of oils or amorphous material | - Supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation. - Use of an inappropriate solvent system. | - Reduce the initial concentration of this compound. - Decrease the cooling rate or the anti-solvent addition rate. - Introduce seed crystals at a lower supersaturation level to promote controlled crystal growth. - Screen for alternative solvent systems. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble | [3][4][5] |
| Methanol | Freely Soluble | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble (~30 mg/mL) | [8] |
| Ethanol | Sparingly Soluble (~5 mg/mL) | [8] |
| Ethyl Acetate | Practically Insoluble | [3][5] |
| Aqueous Buffer (pH 1.2) | Highly Soluble | [3][4][5] |
| Aqueous Buffer (pH 4.5) | Highly Soluble | [3][4][5] |
| Aqueous Buffer (pH 6.8) | Low Solubility (<0.4 mg/mL) | [3][4][5] |
| Aqueous Buffer (pH 7.5) | Low Solubility (<0.4 mg/mL) | [3][4][5] |
Table 2: Polymorphic Form Characteristics
| Polymorphic Form | Crystal System | Key Characteristics | Reference(s) |
| Form A1 | Orthorhombic | Most thermodynamically stable anhydrous form. Melting point: 216-217°C. | [1] |
| Form A2 | - | Anhydrous form, converts from A1 at <3°C (reversible). | [1] |
| Form H1 | - | Hemihydrate, forms at high humidity. Converts to A1 at 40-60°C. | [1][2] |
Experimental Protocols
Protocol 1: Cooling Crystallization to Obtain Form A1
This protocol is based on methods described for obtaining the stable anhydrous Form A1.[9]
Objective: To crystallize this compound as the thermodynamically stable anhydrous Form A1.
Materials:
-
Safinamide base
-
Methanesulfonic acid
-
Acetone (or butanone, methyl isobutyl ketone, methyl isopropyl ketone, cyclohexanone, or isopropyl acetate)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve safinamide base in the chosen ketone solvent by warming the mixture to 35-50°C with stirring until a clear solution is obtained.
-
In a separate vessel, dissolve methanesulfonic acid in the same solvent at 20-25°C.
-
While maintaining the safinamide solution at 30-50°C, slowly add the methanesulfonic acid solution dropwise.
-
After the addition is complete, continue stirring the mixture at this temperature for 1-1.5 hours.
-
Gradually cool the reaction mixture to 10-30°C to induce crystallization.
-
Allow the crystallization to proceed at this temperature for at least 1 hour with gentle stirring.
-
Collect the crystals by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the crystals under vacuum at an appropriate temperature (e.g., 45°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
Objective: To induce the crystallization of this compound by adding an anti-solvent.
Materials:
-
This compound
-
A suitable solvent (e.g., Methanol, DMSO)
-
A suitable anti-solvent (e.g., Ethyl acetate, Water, depending on the primary solvent)
Procedure:
-
Dissolve this compound in the chosen solvent at a specific temperature to obtain a clear, saturated or near-saturated solution.
-
Slowly add the anti-solvent to the solution at a controlled rate while maintaining constant agitation. The choice of anti-solvent should be one in which this compound is poorly soluble.
-
Monitor the solution for the onset of nucleation (cloudiness).
-
Once nucleation begins, continue the anti-solvent addition at a slower rate to promote crystal growth over secondary nucleation.
-
After the full volume of anti-solvent has been added, continue to stir the resulting slurry for a period to allow for complete crystallization and equilibration.
-
Collect the crystals by filtration.
-
Wash the filter cake with the anti-solvent or a mixture of the solvent and anti-solvent.
-
Dry the crystals under appropriate conditions.
Protocol 3: Slurry Crystallization for Polymorphic Transformation
Objective: To convert a less stable polymorphic form (e.g., hemihydrate Form H1) to the more stable anhydrous Form A1.
Materials:
-
This compound (containing the less stable polymorph)
-
A suitable non-solvent or a solvent in which this compound has very low solubility (e.g., ethyl acetate).
Procedure:
-
Suspend the this compound crystals in the chosen liquid medium to form a slurry.
-
Agitate the slurry at a controlled temperature for an extended period. The temperature should be chosen to facilitate the conversion without causing significant dissolution.
-
Periodically withdraw small samples of the solid from the slurry.
-
Analyze the samples using PXRD or another suitable technique to monitor the progress of the polymorphic transformation.
-
Continue the slurry process until the transformation to the desired stable form is complete.
-
Collect the crystals by filtration.
-
Wash the filter cake with the slurry liquid.
-
Dry the crystals under appropriate conditions.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A logical flowchart for troubleshooting common crystallization issues.
References
- 1. Item - Continuous Synthesis of this compound using Flow Reactions, Inline Extraction, and Crystallization - figshare - Figshare [figshare.com]
- 2. This compound | 202825-46-5 [chemicalbook.com]
- 3. Solid-State Study of the Structure, Dynamics, and Thermal Processes of this compound—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106397255A - Method for preparing this compound in novel crystal form - Google Patents [patents.google.com]
- 7. CN105399643A - Preparation method of safinamide mesilate A1 crystal form - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Safinamide Mesylate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the low aqueous solubility of safinamide mesylate at neutral pH.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and handling of this compound related to its solubility.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in a neutral buffer (pH 6.8-7.5) | This compound exhibits pH-dependent solubility, with significantly lower solubility at neutral to alkaline pH compared to acidic pH.[1][2][3] | 1. pH Adjustment: Lower the pH of the solution to below 4.5 to increase solubility. For many applications, a pH of 1.2 or 4.5 will ensure high solubility.[1][2][3] 2. Co-solvent System: Introduce a water-miscible organic co-solvent. A list of commonly used co-solvents can be found in the FAQs. 3. Salt Formation: Consider forming a different salt of safinamide. Studies have shown that salts like safinamide hydrochloride (SAF-HCl) and safinamide hydrobromide (SAF-HBr) exhibit improved solubility over the mesylate salt in phosphate buffer at pH 6.86.[4][5][6][7] |
| Low dissolution rate of a solid dosage form in a neutral dissolution medium | The intrinsic low solubility of this compound at neutral pH can lead to a slow dissolution rate, potentially impacting bioavailability.[4][5][6][7] | 1. Particle Size Reduction: Micronization or nanonization of the active pharmaceutical ingredient (API) can increase the surface area, leading to a faster dissolution rate. 2. Solid Dispersion: Formulate a solid dispersion of this compound in a hydrophilic carrier. This can enhance the dissolution by creating an amorphous form of the drug.[8] 3. Alternative Salt Forms: As with the precipitation issue, utilizing alternative, more soluble salt forms of safinamide can significantly improve the dissolution rate.[4] |
| Inconsistent results in solubility assays | Variability in experimental conditions can lead to inconsistent solubility data. | 1. Equilibration Time: Ensure that the solution has reached equilibrium. For safinamide and its salts, stirring for 24 hours is a reported method.[4][6] 2. Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment (e.g., 37 °C).[4][6] 3. pH Monitoring: Accurately measure and control the pH of the medium before and after the addition of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of this compound at different pH values?
This compound's solubility is highly dependent on pH. It is highly soluble in acidic conditions and shows low solubility in neutral to slightly alkaline environments.[1][2][3]
Q2: Why does this compound have low solubility at neutral pH?
Safinamide is a weakly basic drug.[8] Its pKa (strongest basic) is reported to be 7.93.[9][10] At a pH below its pKa, the molecule will be predominantly in its ionized (protonated) form, which is more soluble in aqueous media. As the pH approaches and surpasses the pKa, the proportion of the un-ionized, less soluble form increases, leading to a decrease in overall solubility.
Q3: What are the most effective strategies to enhance the solubility of this compound at neutral pH?
The most common and effective strategies include:
-
pH Modification: The simplest approach is to lower the pH of the formulation. However, this is not always feasible for physiological applications.[8]
-
Salt Formation: Creating different salts of safinamide, such as hydrochloride or hydrobromide salts, has been shown to improve solubility at pH 6.86.[4][5][6][7]
-
Co-solvency: The use of co-solvents like ethanol, propylene glycol, or polyethylene glycol can increase the solubility of hydrophobic drugs.[11]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve the dissolution rate by presenting the drug in an amorphous state.[8][12]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[11]
Q4: Are there alternative salt forms of safinamide with better solubility at neutral pH?
Yes, a study has shown that safinamide hydrochloride (SAF-HCl) and safinamide hydrobromide (SAF-HBr) have significantly improved solubility in phosphate buffer at pH 6.86 compared to the parent safinamide base.[4]
Data Presentation
Table 1: Solubility of Safinamide and its Salts
| Compound | Solubility in Water (mg/mL) at 37 °C | Solubility in Phosphate Buffer (pH 6.86) (mg/mL) at 37 °C |
| Safinamide (SAF) | 0.03 ± 0.002 | 0.04 ± 0.003 |
| Safinamide Hydrochloride (SAF-HCl) | 2.58 ± 0.05 | 2.15 ± 0.04 |
| Safinamide Hydrobromide (SAF-HBr) | 1.89 ± 0.03 | 1.62 ± 0.02 |
| Safinamide Maleate Hydrate (SAF-MA-H₂O) | 0.45 ± 0.01 | 0.38 ± 0.01 |
Data sourced from a study on enhancing the solubility of safinamide using different salt forms.[4]
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility |
| 1.2 | Highly Soluble |
| 4.5 | Highly Soluble |
| 6.8 | Low Solubility (<0.4 mg/mL) |
| 7.5 | Low Solubility (<0.4 mg/mL) |
Data sourced from this compound product information.[1][2][3]
Experimental Protocols
1. Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, a common technique for solubility determination.
-
Preparation of Media: Prepare the desired aqueous buffer solution (e.g., phosphate buffer at pH 6.8) and adjust the pH accurately.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the prepared medium in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).[4][6]
-
Sample Collection and Preparation: Withdraw a sample and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.[4][6]
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replicates: Perform the experiment in triplicate to ensure the reliability of the results.
2. Protocol for the Preparation of Alternative Safinamide Salts
The following protocols describe the laboratory-scale synthesis of alternative safinamide salts.
a. Preparation of Safinamide Hydrochloride (SAF-HCl) [4][6]
-
Dissolve safinamide base in a suitable solvent system (e.g., ethyl-acetate-water saturated solution).
-
Add a stoichiometric amount of hydrochloric acid.
-
Stir the solution for a defined period (e.g., 1 hour).
-
Allow the solvent to evaporate slowly at room temperature to facilitate crystallization.
b. Preparation of Safinamide Hydrobromide (SAF-HBr) [6]
-
Dissolve safinamide base in a methanol/water mixture (e.g., 9:1 v/v).
-
Add a stoichiometric amount of hydrobromic acid.
-
Stir the solution for a defined period (e.g., 1 hour).
-
Allow the solvent to evaporate slowly at room temperature to obtain crystals.
Visualizations
Caption: Experimental workflow for overcoming low solubility.
Caption: Relationship between pH and this compound solubility.
References
- 1. This compound | 202825-46-5 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. doaj.org [doaj.org]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. journals.umcs.pl [journals.umcs.pl]
Technical Support Center: Safinamide Mesylate Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with safinamide mesylate.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation products.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing unexpected peaks in my chromatogram during a stability study? | The presence of degradation products due to stress conditions (e.g., oxidation, acid/base hydrolysis, photolysis). | Perform forced degradation studies under controlled conditions (acidic, alkaline, oxidative, thermal, and photolytic) to identify the retention times of known degradation products. Use a validated stability-indicating HPLC or UPLC method for analysis. |
| How can I confirm the identity of a suspected degradation product? | Co-elution with a known impurity or degradation product standard. Mass spectrometry (MS) for molecular weight determination and fragmentation analysis. | Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak and compare it with the known molecular weights of safinamide degradation products. Further characterization can be done using techniques like NMR and IR spectroscopy. |
| My this compound sample shows significant degradation under oxidative stress. Is this expected? | Yes, this compound is known to be particularly unstable under oxidative conditions. | When preparing samples, use freshly prepared solutions and consider purging with an inert gas like nitrogen to minimize oxidative degradation. Store samples protected from air and light. |
| I am having difficulty separating all the degradation products from the parent drug peak. | The analytical method may not be optimized for stability indication. | Develop or adopt a stability-indicating HPLC or UPLC method. A common approach involves using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile. |
| What are the common degradation products of this compound I should be looking for? | Five major degradation products have been identified under forced degradation conditions, particularly oxidative stress. | Refer to the table of known degradation products below for their identification and molecular weights. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several stress conditions. The most significant degradation is observed under oxidative conditions. It also undergoes degradation through acid and base hydrolysis, as well as photolysis.
Q2: What are the known degradation products of this compound?
A2: Research has identified five primary degradation products, often referred to as Imp-A, Imp-C, Imp-D, Imp-E, and Imp-F. Some of these are also known process-related impurities. Another potential impurity that may arise is N-Nitroso Safinamide, which is a genotoxic impurity.
Q3: Is there a recommended analytical method for identifying and quantifying these degradation products?
A3: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended. These methods can effectively separate this compound from its degradation products, allowing for accurate quantification.
Q4: How can I perform a forced degradation study for this compound?
A4: A typical forced degradation study involves subjecting the this compound sample to various stress conditions, including:
-
Acid Hydrolysis: Using an acid like 1.0 M HCl.
-
Base Hydrolysis: Using a base like 1.0 M NaOH.
-
Oxidative Degradation: Using an oxidizing agent such as 30% hydrogen peroxide.
-
Thermal Degradation: Heating the sample, for instance, at 100°C.
-
Photolytic Degradation: Exposing the sample to UV light.
Data Presentation
Table 1: Summary of Known this compound Degradation Products
| Impurity Name | Molecular Weight ( g/mol ) | Formation Condition | Notes |
| Imp-A | 230.23 | Oxidative | Degradation Product |
| Imp-C | 246.23 | Oxidative | Process-related and Degradation Product |
| Imp-D | 316.33 | Oxidative | Process-related and Degradation Product |
| Imp-E | 303.33 | Oxidative | Process-related and Degradation Product |
| Imp-F | 318.35 | Oxidative | (S)-2-{[4-(3-fluoro- benzyloxy) benzyl] amino} propanamide nitrogen oxides |
| N-Nitroso Safinamide | - | - | Potential Genotoxic Impurity |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound bulk drug.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a water-acetonitrile mixture).
-
Acid Degradation: To an aliquot of the stock solution, add 1.0 M HCl and keep it for a specified duration (e.g., 24 hours) at room temperature. Neutralize the solution before analysis.
-
Base Degradation: To another aliquot, add 1.0 M NaOH and maintain for a set time (e.g., 24 hours). Neutralize before injection.
-
Oxidative Degradation: Treat an aliquot with 30% H2O2 and leave for an extended period (e.g., 30 hours).
-
Thermal Degradation: Heat a solid or solution sample at a high temperature (e.g., 100°C for 12 hours).
-
Photolytic Degradation: Expose a solution sample to UV light (e.g., 4500 lx for 24 hours).
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC or UPLC method.
2. Protocol for Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% formic acid in water (pH adjusted to 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient program to ensure the separation of all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 45°C).
-
Detection Wavelength: 226 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Degradation pathway of this compound under various stress conditions.
Caption: Workflow for the analysis of this compound degradation products.
Caption: Troubleshooting decision tree for unexpected peaks in chromatography.
Technical Support Center: Safinamide Mesylate Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of safinamide mesylate in aqueous solutions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing an aqueous solution of this compound?
A1: this compound has limited solubility in aqueous buffers.[1] The recommended method is to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of your choice. For instance, a solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[1] While one source indicates it is freely soluble in water, this is highly dependent on pH.[2] It is highly soluble at acidic pH (1.2 and 4.5) but exhibits low solubility (< 0.4 mg/mL) at pH 6.8 and 7.5.[2]
Q2: How stable is this compound in aqueous solutions and what are the recommended storage conditions?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The stability is influenced by several factors, including pH, exposure to light, and the presence of oxidizing agents.[3][4] For short-term storage, solutions should be protected from light and kept refrigerated. For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1]
Q3: What are the primary factors that cause the degradation of this compound in solutions?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:
-
Acidic and Alkaline Hydrolysis: The compound shows significant degradation in both acidic and basic aqueous solutions.[3][4]
-
Oxidation: this compound degrades in the presence of oxidizing agents like hydrogen peroxide.[3][5]
-
Photolysis: Exposure to light can induce degradation.[3]
-
Thermal Stress: The drug is comparatively more stable under thermal conditions than to hydrolysis, oxidation, or photolysis.[3]
Q4: What are the known degradation products of this compound?
A4: Under stress conditions, this compound degrades into several products. Key degradation pathways include hydrolysis of the amide group and ether linkage. Some identified impurities and degradation products include (S)-2-[4-(3-fluoro-benzyloxy) benzamido] propanamide (Imp-D) and others formed under oxidative conditions.[5] The structures of forced degradation products have been elucidated using techniques like mass spectrometry.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving aqueous solutions of this compound.
Issue 1: Unexpectedly low concentration or rapid degradation of this compound in my prepared solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Measure the pH of your aqueous solution. Ensure it is within a stable range, avoiding strongly acidic or alkaline conditions. Use a buffered system if possible. | This compound is highly susceptible to acid and base-catalyzed hydrolysis, leading to rapid degradation.[3][4] |
| Exposure to Light | Prepare and store the solution in amber vials or protect it from light using aluminum foil. Minimize exposure to ambient light during handling. | The compound is known to undergo photolytic degradation.[3] |
| Presence of Oxidizing Agents | Ensure all glassware is thoroughly cleaned and that none of the reagents or solvents contain residual oxidizing agents (e.g., peroxides). | Oxidative conditions lead to the degradation of this compound.[5] |
| Extended Storage | Prepare aqueous solutions fresh for each experiment. Avoid storing them for more than 24 hours, even when refrigerated.[1] | Due to its limited stability in aqueous media, prolonged storage can lead to significant degradation. |
Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC analysis).
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation | Review the troubleshooting steps in "Issue 1" to prevent further degradation. Compare the retention times of the unknown peaks with published data on this compound degradants. | The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.[3][5] |
| Contamination | Analyze a blank (solvent/buffer without this compound) to check for contamination from the solvent, glassware, or instrument. | Contaminants can introduce extraneous peaks into the chromatogram. |
| Excipient Interference | If analyzing a formulated product, prepare a placebo sample (all excipients without the active pharmaceutical ingredient) to identify peaks originating from the excipients.[6] | Excipients in a formulation can sometimes interfere with the analysis of the active compound. |
Summary of Forced Degradation Studies
The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in literature.
| Stress Condition | Reagents & Duration (Example) | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 2 hrs | Significant Degradation | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C for 2 hrs | Significant Degradation | [3] |
| Oxidative Degradation | 30% H₂O₂ at RT for 24 hrs | Significant Degradation | [3][6] |
| Thermal Degradation | 80°C for 48 hrs | Lesser Degradation | [3] |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hrs | Significant Degradation | [3] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products, based on common practices found in the literature.[3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Sodium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions (Example):
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase: Methanol:Phosphate Buffer pH 6.8 (80:20 v/v).[3] Note: The mobile phase composition may need optimization.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 226 nm.[3]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Buffer Preparation (Phosphate Buffer pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 6.8 using a dilute solution of phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in methanol or mobile phase and make up to the volume.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
4. Forced Degradation Study Procedure:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat in a water bath at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to the working concentration.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat in a water bath at 80°C for a specified time. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours) and then dilute with mobile phase.
-
Photolytic Degradation: Expose the working standard solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 80°C) for a set time (e.g., 48 hours). Then, prepare a working solution.
5. Analysis:
-
Inject the prepared samples (stressed and unstressed) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected safinamide degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpbs.com [ijpbs.com]
Technical Support Center: Safinamide Mesylate Polymorphism Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with safinamide mesylate. The information provided is intended to assist in controlling the polymorphic form of this compound during formulation and manufacturing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in Powder X-Ray Diffraction (PXRD) pattern, indicating a polymorphic impurity. | 1. Inadvertent conversion to a different polymorphic form due to temperature fluctuations. 2. Presence of residual solvent or moisture leading to the formation of a hydrate or solvate. 3. Cross-contamination with a different polymorphic form. | 1. Review the temperature and humidity logs of the processing and storage areas. Ensure they are within the specified limits for maintaining the desired polymorph. 2. Perform Thermogravimetric Analysis (TGA) to quantify the amount of residual solvent or water. If present, optimize the drying process (e.g., increase time or temperature, use a desiccant). 3. Implement stringent cleaning and material handling protocols to prevent cross-contamination. |
| Change in tablet appearance (e.g., cracking, swelling) during stability studies. | Conversion of the anhydrous form to the hemihydrate form (Form H1) at high humidity.[1] | 1. Review the packaging materials. Consider using packaging with a higher moisture barrier. 2. Include a desiccant in the packaging. 3. Re-evaluate the formulation for excipients that may be hygroscopic and contributing to water uptake. |
| Variability in dissolution profiles between batches. | Presence of different polymorphic forms with varying solubilities. The most stable anhydrous Form A1 has lower solubility compared to other forms. | 1. Characterize the polymorphic form of the API in each batch using PXRD and Differential Scanning Calorimetry (DSC). 2. Ensure consistent crystallization and drying processes to produce the same polymorphic form consistently. |
| Powder caking or poor flowability during processing. | Potential presence of the hemihydrate form (Form H1), which may have different mechanical properties. | 1. Test the powder for moisture content. 2. Analyze the polymorphic form using PXRD. If Form H1 is present, adjust the drying process to convert it back to the anhydrous form.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound?
A1: this compound is known to exist in at least three polymorphic forms: two anhydrous forms (Form A1 and Form A2) and a hemihydrate form (Form H1).[1] Form A1 is the most thermodynamically stable anhydrous form.[1] Another crystalline form, designated as Form B, has also been reported.[2]
Q2: What are the key factors that can induce polymorphic transformations in this compound?
A2: The primary factors are temperature and humidity. For instance, the stable anhydrous Form A1 can convert to the hemihydrate Form H1 in the presence of high humidity.[1] Additionally, a reversible transition between two anhydrous forms (Z′ = 1 ↔ Z′ = 3 crystallographic forms) has been observed at low temperatures (0–20 °C).[3][4][5]
Q3: How can I ensure that I am consistently producing the desired polymorphic form (Form A1)?
A3: Strict control over the crystallization and drying processes is crucial. The drying step after preparation is key to obtaining the crystalline anhydrate Form A1.[6][7] Consistent sourcing and characterization of the starting material are also important. Regular in-process controls using techniques like PXRD are recommended to monitor the polymorphic form.
Q4: What is the significance of controlling polymorphism in this compound?
A4: Different polymorphs can have different physicochemical properties, including solubility, dissolution rate, and stability.[4] This can impact the bioavailability and therapeutic efficacy of the drug product. Therefore, controlling the polymorphic form is essential for ensuring consistent product quality and performance.
Q5: What analytical techniques are recommended for characterizing this compound polymorphs?
A5: A combination of techniques is recommended for comprehensive characterization. These include:
-
Powder X-Ray Diffraction (PXRD): For identifying the crystalline form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.[4]
-
Thermogravimetric Analysis (TGA): To assess the presence of water or residual solvents.[4]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): For detailed structural analysis.[3][4]
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.[8][9]
Polymorphic Form Interconversion
The following diagram illustrates the relationship and interconversion pathways between the different known polymorphic forms of this compound.
Caption: Interconversion of this compound Polymorphs.
Quantitative Data Summary
| Polymorphic Form | Melting Point (°C) | Key Characteristics |
| Anhydrous Form A1 | 216 - 217 | Most thermodynamically stable anhydrous form.[1] |
| Anhydrous Form A2 | Not reported | Forms from A1 at temperatures below 3°C in a fast and reversible manner.[1] |
| Hemihydrate Form H1 | Converts to A1 at 40-60°C | Forms at high humidity or in the presence of water.[1] |
| Safinamide (Free Base) | 136 | - |
| Safinamide HCl Salt | 231 | - |
| Safinamide HBr Salt | 228 | - |
| Safinamide Maleate Salt | 182 | Can transform to a hydrate form at high humidity.[10] |
Experimental Protocols
Powder X-Ray Diffraction (PXRD) for Polymorph Identification
Objective: To identify the crystalline form of this compound.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Radiation Source: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 2° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 1°/min
-
-
Data Acquisition: Run the PXRD scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for the known polymorphs of this compound. The presence of characteristic peaks at specific 2θ angles will confirm the identity of the polymorph. For example, Form B has been reported to have characteristic peaks at 2θ values of 7.82, 8.51, 13.01, 17.82, 18.71, 20.37, 21.98, and 22.90.[2]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting point and detect any phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Temperature Range: e.g., 25°C to 250°C
-
Heating Rate: e.g., 10°C/min
-
Purge Gas: Nitrogen at a flow rate of e.g., 50 mL/min
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell and start the heating program.
-
Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events. A sharp endotherm will indicate the melting point of the polymorph. Broader peaks may indicate desolvation or other phase transitions.
Experimental Workflow for Polymorph Characterization
The following diagram outlines a typical workflow for the characterization of this compound polymorphs.
Caption: Workflow for this compound Polymorph Characterization.
References
- 1. tga.gov.au [tga.gov.au]
- 2. CN105017060A - Novel polymorph of safinamide and preparation method therefor - Google Patents [patents.google.com]
- 3. Solid-State Study of the Structure, Dynamics, and Thermal Processes of this compound—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2314569A1 - Novel polymorphic forms of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]
- 7. WO2011047767A1 - Novel polymorphic forms of (s)-2-[-4-(3-fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of safinamide and rasagiline efficacy
A Comparative Efficacy Analysis of Safinamide and Rasagiline in Parkinson's Disease Management
This guide provides a detailed comparative analysis of safinamide and rasagiline, two prominent monoamine oxidase B (MAO-B) inhibitors utilized as adjunctive therapies in the management of Parkinson's disease (PD). The comparison is based on published experimental data from clinical trials, focusing on efficacy, safety, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both safinamide and rasagiline are selective MAO-B inhibitors that increase dopaminergic activity by reducing the degradation of dopamine in the brain.[1] However, they differ in their binding and additional pharmacological activities. Rasagiline is an irreversible inhibitor of MAO-B.[2] In contrast, safinamide is a reversible MAO-B inhibitor.[1] Furthermore, safinamide possesses a dual mechanism of action; it also modulates voltage-gated sodium and calcium channels, which results in the inhibition of glutamate release at overactive synapses.[3][4][5] This non-dopaminergic action may contribute to its clinical effects, particularly in patients experiencing motor fluctuations.[4]
Efficacy Comparison
Clinical trials and meta-analyses have been conducted to evaluate the efficacy of safinamide and rasagiline as adjunctive therapies to levodopa for patients with Parkinson's disease, particularly those experiencing motor fluctuations. Safinamide has demonstrated superiority in some key efficacy outcomes when compared indirectly to rasagiline.
A systematic review of 13 trials involving 4,157 participants showed that safinamide had a better efficacy profile, with a lower Number Needed to Treat (NNT) to see an improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to rasagiline (6 vs. 8, respectively).[6][7] Another meta-analysis found that while both drugs showed significant improvements in UPDRS II (Motor Aspects of Experiences of Daily Living) and UPDRS III (Motor Examination) scores compared to placebo, the overall mean difference in UPDRS III favored the safinamide group.[8]
Furthermore, a matching-adjusted indirect comparison of studies in Chinese patients found that safinamide (100mg/day) significantly reduced daily "off-time" by 0.7 hours and more effectively improved UPDRS III scores compared to rasagiline (1mg/day).[9] Transitioning from rasagiline to safinamide has also been shown to improve the "wearing-off" phenomenon in patients.[3][10]
| Efficacy Endpoint | Safinamide | Rasagiline | Citation(s) |
| UPDRS Improvement (NNT) | 6 | 8 | [6][7] |
| UPDRS II Score Change (MD vs. Placebo) | -0.71 | Significant Improvement | [8] |
| UPDRS III Score Change (MD vs. Placebo) | -1.83 | Significant Improvement | [8] |
| Daily "Off-Time" Reduction (vs. Rasagiline) | -0.7 hours | - | [9] |
| UPDRS III Improvement (vs. Rasagiline) | -2.9 points | - | [9] |
NNT: Number Needed to Treat; MD: Mean Difference.
Safety and Tolerability Profile
Both safinamide and rasagiline are generally well-tolerated.[2][8] Meta-analyses have shown that neither drug demonstrated an increased relative risk for any serious adverse events (SAEs) or adverse events (AEs) leading to withdrawal when compared to a placebo.[8]
However, a systematic review comparing the two found that safinamide had a superior safety profile.[7] The Number Needed to Harm (NNH) for serious adverse events was substantially higher for safinamide (135) compared to rasagiline (83), indicating a lower risk of causing serious harm.[6][7] A network meta-analysis also suggested that safinamide (50mg) was associated with the lowest odds of serious adverse events.[1]
| Safety Endpoint | Safinamide | Rasagiline | Citation(s) |
| Serious Adverse Events (SAEs) | Lower odds of incidence | Higher odds vs. Safinamide 50mg | [1] |
| NNH for SAEs | 135 | 83 | [6][7] |
| AEs Leading to Withdrawal (vs. Placebo) | No increased relative risk | No increased relative risk | [8] |
NNH: Number Needed to Harm.
Experimental Protocols
The data presented are primarily derived from randomized, double-blind, placebo-controlled, multicenter clinical trials, which represent the gold standard for evaluating therapeutic interventions.[2][10]
Study Design:
-
Participants: Patients diagnosed with idiopathic Parkinson's disease, often with motor fluctuations ("wearing-off") and on a stable dose of levodopa, sometimes in combination with other anti-parkinsonian medications.[6][11]
-
Intervention: Patients are randomly assigned to receive safinamide (typically 50 mg/day or 100 mg/day), rasagiline (typically 1 mg/day), or a placebo as an add-on therapy.[8][9]
-
Duration: Treatment periods in pivotal trials typically last from 16 to 26 weeks.[2][9][12]
-
Primary Endpoints: The primary efficacy outcome is often the change from baseline in total daily "on-time" without troublesome dyskinesia or the change in daily "off-time".[9]
-
Secondary Endpoints: These frequently include changes in the Unified Parkinson's Disease Rating Scale (UPDRS) sections II and III, the Clinical Global Impression (CGI) scale, and quality of life assessments such as the Parkinson's Disease Questionnaire (PDQ-39).[8][9]
Conclusion
Based on systematic reviews and indirect comparisons, both safinamide and rasagiline are effective MAO-B inhibitors for managing motor symptoms in Parkinson's disease.[8] However, the available evidence suggests that safinamide may offer a superior efficacy and safety profile compared to rasagiline.[7] Safinamide's dual mechanism of action, which includes the modulation of glutamate release, may provide additional benefits for patients with motor fluctuations.[3] These findings support the consideration of safinamide as a preferred adjunctive therapy for Parkinson's disease patients experiencing motor complications.[7] Further head-to-head clinical trials are warranted to confirm these comparative findings.
References
- 1. neurology.org [neurology.org]
- 2. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review | MDPI [mdpi.com]
- 4. Switch from rasagiline to safinamide in fluctuating Parkinson's disease patients: a retrospective, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. becarispublishing.com [becarispublishing.com]
- 7. Evaluation of the efficacy and cost-effectiveness of safinamide versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Third-Generation MAO-B Inhibitors: Selegiline, Rasagiline, and Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the three prominent third-generation monoamine oxidase-B (MAO-B) inhibitors used in the management of Parkinson's disease: selegiline, rasagiline, and safinamide. We delve into their comparative efficacy, selectivity, pharmacokinetics, and safety profiles, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the critical evaluation and design of future research.
Executive Summary
Selegiline, rasagiline, and safinamide are selective inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these drugs increase synaptic dopamine levels, thereby alleviating motor symptoms associated with Parkinson's disease. While all three drugs share this primary mechanism, they exhibit notable differences in their mode of inhibition, selectivity, and pharmacokinetic profiles, which can influence their clinical application and side-effect profiles. Selegiline and rasagiline are irreversible inhibitors, whereas safinamide is a reversible inhibitor with additional non-dopaminergic properties.
Comparative Efficacy
The clinical efficacy of these MAO-B inhibitors has been evaluated in numerous trials, both as monotherapy in early Parkinson's disease and as adjunctive therapy to levodopa in patients with motor fluctuations.
A multiple treatment comparison meta-analysis of randomized controlled trials found that all three MAO-B inhibitors were effective compared to placebo when used as monotherapy, with no significant difference in their relative effectiveness.[1] When used as an adjunct to levodopa, all three were also effective in reducing "off" time, with some analyses suggesting selegiline may be the most effective in this regard.[1][2]
A systematic review comparing safinamide and rasagiline as adjunct therapies in Parkinson's disease concluded that safinamide demonstrated greater efficacy based on the Number Needed to Treat (NNT) for an improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) score (NNT of 6 for safinamide vs. 8 for rasagiline).[3]
Table 1: Comparative Clinical Efficacy in Parkinson's Disease (Adjunctive Therapy)
| Parameter | Selegiline | Rasagiline | Safinamide |
| Change in UPDRS Score (vs. Placebo) | -2.8 to -5.3 points | -2.9 to -4.7 points | -1.8 to -3.5 points |
| Increase in "On" Time (hours/day) | ~1.2 - 1.8 | ~0.9 - 1.2 | ~0.9 - 1.4 |
| Decrease in "Off" Time (hours/day) | ~1.2 - 2.2 | ~0.8 - 1.2 | ~0.5 - 1.0 |
| Number Needed to Treat (NNT) for UPDRS improvement | Data not consistently reported in comparative reviews | 8[3] | 6[3] |
Note: The values presented are approximate ranges derived from multiple clinical trials and meta-analyses. Direct head-to-head trial data is limited.
Mechanism of Action and Selectivity
The key difference in the mechanism of action lies in the reversibility of enzyme inhibition. Selegiline and rasagiline are irreversible inhibitors, forming a covalent bond with the flavin cofactor of the MAO-B enzyme.[4] In contrast, safinamide is a reversible inhibitor.[4] This distinction has implications for the duration of action and the potential for drug-drug interactions.
Furthermore, safinamide possesses a unique dual mechanism of action, as it also modulates glutamate release through the inhibition of voltage-sensitive sodium channels.[4]
The selectivity for MAO-B over MAO-A is a critical factor in minimizing the risk of the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors. All three drugs are highly selective for MAO-B at their therapeutic doses.
Table 2: In Vitro Enzyme Inhibition and Selectivity
| Inhibitor | IC50 for human MAO-B | IC50 for human MAO-A | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Selegiline | 6.8 nM[5] | 1700 nM[5] | ~250 |
| Rasagiline | 14 nM[5] | 710 nM[5] | ~50[4] |
| Safinamide | 98 nM[6] | >580,000 nM[6] | >5918[6] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for MAO-B.
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of these inhibitors vary, influencing their dosing frequency and metabolic pathways.
Table 3: Comparative Pharmacokinetics and Metabolism
| Parameter | Selegiline | Rasagiline | Safinamide |
| Bioavailability | ~10% (oral)[7] | ~36% | ~95% |
| Half-life | ~1.5 hours (single dose)[2][7] | ~1.0-1.3 hours[2] | ~22-24 hours[2] |
| Metabolism | Extensively metabolized by CYP2B6 to desmethylselegiline, L-methamphetamine, and L-amphetamine[2][8] | Metabolized to 1-aminoindan (inactive)[2] | Primarily via amide hydrolysis to inactive metabolites[2] |
| Active Metabolites | Desmethylselegiline (some MAO-B inhibitory activity)[7] | No | No |
Safety and Tolerability
The safety profiles of the three MAO-B inhibitors are generally favorable. A systematic review comparing safinamide and rasagiline found that safinamide had a lower risk of serious adverse events, with a Number Needed to Harm (NNH) of 135 compared to 83 for rasagiline.[3]
Selegiline's metabolism to amphetamine-like substances has raised concerns about potential cardiovascular and psychiatric side effects, although the clinical significance at therapeutic doses is debated.[2] Rasagiline and safinamide do not produce amphetamine metabolites.
Experimental Protocols
MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B.
Materials:
-
MAO-B enzyme (human recombinant)
-
MAO-B substrate (e.g., tyramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds and a reference inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the test compounds, reference inhibitor, and a vehicle control.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a detection mixture containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for 15-30 minutes at 37°C.
-
The rate of fluorescence increase is proportional to the MAO-B activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Striatal Dopamine
This protocol describes a method to measure the extracellular levels of dopamine in the striatum of a rodent model of Parkinson's disease following the administration of an MAO-B inhibitor.[9][10][11]
Materials:
-
Animal model of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Test MAO-B inhibitor
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer the MAO-B inhibitor (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline dopamine levels and compare the effects of different MAO-B inhibitors.
Signaling Pathways and Visualizations
Neuroprotective Signaling of MAO-B Inhibitors
In addition to their symptomatic effects, MAO-B inhibitors, particularly selegiline and rasagiline, have been shown to possess neuroprotective properties.[12] This is thought to be mediated, in part, by the induction of anti-apoptotic proteins such as Bcl-2 and the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[12][13][14]
Caption: MAO-B inhibitor mechanism of action and neuroprotective pathways.
Experimental Workflow for MAO-B Inhibitor Screening
The following diagram illustrates a typical workflow for the in vitro screening and in vivo validation of novel MAO-B inhibitors.
Caption: Experimental workflow for MAO-B inhibitor discovery and validation.
References
- 1. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the efficacy and cost-effectiveness of safinamide versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 9. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 13. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Safinamide Clinical Trial Outcomes for Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial outcomes for safinamide, a multimodal drug for the treatment of Parkinson's disease. By synthesizing data from pivotal Phase III and IV studies, this document offers a comparative perspective on safinamide's efficacy and safety in relation to other established therapeutic alternatives. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and trial designs are presented to facilitate a deeper understanding of safinamide's clinical profile.
Introduction to Safinamide and Parkinson's Disease Management
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Levodopa remains the gold standard for symptomatic treatment, but long-term use is often complicated by the development of motor fluctuations ("ON-OFF" phenomena) and dyskinesia.[1] Consequently, adjunctive therapies are crucial for managing these complications and improving the quality of life for patients with advancing PD.
Safinamide (Xadago®) is an oral α-aminoamide derivative with a unique dual mechanism of action.[2][3] It acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which increases synaptic dopamine levels.[3][4] Additionally, it modulates glutamate release through the blockade of voltage-dependent sodium and calcium channels.[4][5] This non-dopaminergic action is thought to contribute to its beneficial effects on motor complications without exacerbating dyskinesia.[5]
Comparative Efficacy of Safinamide
Clinical trials have consistently demonstrated the efficacy of safinamide as an add-on therapy for PD patients experiencing motor fluctuations. The following tables summarize the key efficacy outcomes from major clinical trials of safinamide and its comparators.
Table 1: Efficacy of Safinamide in Pivotal Phase III Trials
| Trial (NCT ID) | Patient Population | Treatment Arms | Primary Endpoint | Key Results |
| SETTLE (NCT00627640) | Mid- to late-stage PD with motor fluctuations on levodopa | Safinamide 50-100 mg/day (n=274) vs. Placebo (n=275) | Change in daily "ON" time without troublesome dyskinesia | - Safinamide: +1.42 hours- Placebo: +0.57 hours- Difference: 0.96 hours (p<0.001)[6] |
| MOTION (NCT01187966) | Early PD on a single dopamine agonist | Safinamide 50 mg/day (n=223), 100 mg/day (n=224) vs. Placebo (n=222) | Change in UPDRS Part III score | - Safinamide 100 mg/day showed significant improvement in motor symptoms (UPDRS III) and quality of life (PDQ-39) compared to placebo.[7][8] |
| XINDI (NCT03881371) | Chinese PD patients with motor fluctuations on levodopa | Safinamide 50-100 mg/day (n=151) vs. Placebo (n=154) | Change in total daily "OFF" time | - Difference between safinamide and placebo: -1.10 hours (p<0.0001) at week 16.[9] |
Table 2: Comparative Efficacy of Other Parkinson's Disease Medications
| Drug Class | Drug | Key Efficacy Outcomes from Clinical Trials |
| MAO-B Inhibitor | Rasagiline | - Monotherapy in early PD: Significant improvement in UPDRS scores compared to placebo.[10] - Adjunctive therapy: Significant reduction in "OFF" time.[2][10] |
| Dopamine Agonist | Pramipexole | - Monotherapy in early PD: Significant reduction in UPDRS Parts II and III scores.[11] - Adjunctive therapy: Significant improvement in UPDRS total scores and reduction in "OFF" periods.[12] |
| Dopamine Agonist | Ropinirole | - Adjunctive therapy: Significant reduction of "OFF" time (2.1 hours vs. 0.4 hours for placebo).[13] |
| COMT Inhibitor | Entacapone | - Adjunctive therapy: Improved daily "OFF" and "ON" times by approximately 0.8 hours compared to placebo.[14] |
| COMT Inhibitor | Opicapone | - Adjunctive therapy: Significant reduction in "OFF" time (placebo-adjusted reduction of 60.8 minutes in the 50 mg group).[15] |
Safety and Tolerability Profile
The safety and tolerability of a PD medication are paramount, especially in a patient population often taking multiple concomitant medications.
Table 3: Safety Profile of Safinamide in Pivotal Phase III Trials
| Trial | Most Common Adverse Events (≥5% in any group) | Serious Adverse Events | Discontinuation due to Adverse Events |
| SETTLE | Dyskinesia, back pain, fall, headache, nausea, urinary tract infection.[16] | Similar rates between safinamide and placebo groups.[16] | 4.4% (safinamide) vs. 3.6% (placebo).[6] |
| MOTION | Arthralgia, dizziness, somnolence, headache, nausea, nasopharyngitis, back pain.[7] | Infrequent (<5%) and similar across treatment groups.[7] | Not significantly different from placebo. |
| XINDI | No significant between-group differences for adverse events or serious adverse events.[9] | No significant between-group differences.[9] | Not significantly different from placebo. |
Table 4: Comparative Safety Profile of Other Parkinson's Disease Medications
| Drug Class | Drug | Common Adverse Events |
| MAO-B Inhibitor | Rasagiline | Generally well-tolerated with an adverse event profile similar to placebo.[10] |
| Dopamine Agonist | Pramipexole | Nausea, insomnia, constipation, somnolence, visual hallucinations.[11] |
| Dopamine Agonist | Ropinirole | Nausea, somnolence, leg edema, abdominal pain, vomiting, dyspepsia, hallucinations, dyskinesia.[17] |
| COMT Inhibitor | Entacapone | Dyskinesia, nausea.[14] |
| COMT Inhibitor | Opicapone | Dyskinesia, constipation, increase in blood creatine kinase, hypotension/syncope, weight decrease.[15] |
Experimental Protocols and Methodologies
A thorough understanding of the clinical trial methodologies is essential for interpreting the results accurately.
Experimental Workflow of a Typical Phase III Safinamide Trial (e.g., SETTLE, XINDI)
Key Methodological Aspects:
-
Study Design: The pivotal trials for safinamide were typically randomized, double-blind, placebo-controlled, parallel-group studies.[12][18][19]
-
Patient Population: Inclusion criteria generally involved patients with idiopathic PD experiencing motor fluctuations (≥1.5 hours of "OFF" time per day) while on a stable dose of levodopa, with or without other PD medications.[6][19] Patients with severe dyskinesia or significant cognitive impairment were often excluded.
-
Intervention: Safinamide was typically initiated at 50 mg once daily and titrated to 100 mg once daily after two weeks if well-tolerated.[6][19]
-
Primary and Secondary Endpoints:
-
Primary: The most common primary endpoint was the change from baseline in the mean daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.[6][18] Another key primary endpoint was the change in total daily "OFF" time.[9]
-
Secondary: These often included changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (Activities of Daily Living) and III (Motor Examination), Clinical Global Impression-Change (CGI-C), and the 39-item Parkinson's Disease Questionnaire (PDQ-39).[16][18]
-
Mechanism of Action: Signaling Pathways
Safinamide's dual mechanism of action targets both dopaminergic and glutamatergic pathways implicated in Parkinson's disease.
The dopaminergic component involves the reversible inhibition of MAO-B, leading to increased availability of dopamine in the synapse. The non-dopaminergic action involves the modulation of voltage-gated sodium and calcium channels, which in turn reduces the excessive release of the excitatory neurotransmitter glutamate. This latter mechanism is believed to play a role in mitigating dyskinesia.[4][5]
Conclusion
The collective evidence from numerous clinical trials establishes safinamide as an effective and well-tolerated adjunctive therapy for patients with Parkinson's disease experiencing motor fluctuations. Its ability to improve "ON" time and reduce "OFF" time without significantly worsening dyskinesia provides a valuable therapeutic option. The dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, distinguishes it from other available treatments and may contribute to its favorable clinical profile. This comparative guide, by presenting key data and methodologies, aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the role of safinamide in the evolving landscape of Parkinson's disease management.
References
- 1. Effectiveness and safety of opicapone in Parkinson’s disease patients with motor fluctuations: the OPTIPARK open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. The effect and safety of ropinirole in the treatment of Parkinson disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of pramipexole in Parkinson's disease with anxiety or depression: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. neurology.org [neurology.org]
- 8. hcplive.com [hcplive.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. neurology.org [neurology.org]
- 12. Efficacy, safety, and tolerance of the non-ergoline dopamine agonist pramipexole in the treatment of advanced Parkinson's disease: a double blind, placebo controlled, randomised, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pooled analysis of phase III with entacapone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. neurology.org [neurology.org]
- 17. The safety of ropinirole, a selective nonergoline dopamine agonist, in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The XINDI Study: A Randomized Phase III Clinical Trial Evaluating the Efficacy and Safety of Safinamide as Add-On Therapy to Levodopa in Chinese Patients with Parkinson’s Disease with Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
Safinamide Mesylate vs. Other MAO-B Inhibitors: A Comparative Guide to Neuroprotection
For researchers and drug development professionals navigating the landscape of neuroprotective agents for neurodegenerative diseases, particularly Parkinson's disease, understanding the nuanced differences between available therapies is paramount. This guide provides a detailed comparison of Safinamide mesylate with other prominent monoamine oxidase-B (MAO-B) inhibitors, selegiline and rasagiline, focusing on their neuroprotective mechanisms and supporting experimental data.
Differentiating Mechanisms of Neuroprotection
While all three compounds inhibit MAO-B, Safinamide possesses a unique multi-modal mechanism of action that extends beyond this shared characteristic. Selegiline and rasagiline, both irreversible MAO-B inhibitors, primarily exert their neuroprotective effects through anti-apoptotic pathways and the induction of neurotrophic factors.[1][2] In contrast, Safinamide, a reversible MAO-B inhibitor, additionally modulates ion channels and glutamate release, offering a distinct approach to neuronal protection.[3][4][5]
Safinamide's Dual Mechanism:
-
MAO-B Inhibition (Reversible): By reversibly inhibiting MAO-B, Safinamide increases dopaminergic tone, which is crucial for symptomatic relief in Parkinson's disease. This inhibition also reduces the production of reactive oxygen species (ROS) that arise from dopamine metabolism, thereby mitigating oxidative stress, a key contributor to neuronal degeneration.[5][6]
-
Modulation of Ion Channels and Glutamate Release: Safinamide blocks voltage-gated sodium channels (VGSCs) and N-type calcium channels.[3][7] This action leads to the inhibition of excessive glutamate release, a major pathway of excitotoxicity implicated in neuronal cell death in various neurodegenerative conditions.[4][8][9]
Selegiline and Rasagiline's Anti-Apoptotic and Neurotrophic Mechanisms:
-
MAO-B Inhibition (Irreversible): Similar to Safinamide, irreversible MAO-B inhibition by selegiline and rasagiline reduces oxidative stress.[1][5]
-
Anti-Apoptotic Effects: These inhibitors have been shown to prevent mitochondrial-dependent apoptosis.[1][10][11] Their neuroprotective properties are associated with the upregulation of anti-apoptotic proteins from the Bcl-2 family and the downregulation of pro-apoptotic proteins.[10][12][13]
-
Induction of Neurotrophic Factors: Selegiline and rasagiline promote the expression of pro-survival neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][14]
-
Propargylamine Moiety: The neuroprotective effects of rasagiline are specifically linked to its propargyl moiety, which is independent of its MAO-B inhibitory activity.[12][13]
Comparative Experimental Data
The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the neuroprotective efficacy of these MAO-B inhibitors.
| Drug | Model | Key Finding | Efficacy | Reference |
| Safinamide | 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease | Protection of dopaminergic neurons | 80% of neurons survived with safinamide treatment (150 mg/ml) compared to 50% in vehicle-treated controls. | [15] |
| 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease | Reduction of microglial activation | 55% reduction in activated microglia at a dose of 150 mg/ml. | [15] | |
| Rasagiline | Lactacystin-induced nigrostriatal dopaminergic degeneration in mice | Neuroprotection against UPS impairment | More potent than selegiline in protecting against neurodegeneration. | [16] |
| Serum withdrawal-induced apoptosis in PC12 cells | Inhibition of apoptosis | Decreased apoptosis at concentrations of 0.1-10 µM. | [10] | |
| Selegiline | MPP+-induced apoptosis in SK-N-SH neurons | Attenuation of mitochondrial and molecular markers of apoptosis | Attenuated mitochondrial degeneration at concentrations of 10-50 µM against MPP+ (300-500 µM). | [17] |
| Lactacystin-induced nigrostriatal dopaminergic degeneration in mice | Neuroprotection against UPS impairment | Exerted a significant neuroprotective effect. | [16] |
| Drug | In Vitro Model | Parameter | IC50 / ED50 | Reference |
| Safinamide | Rat cortical neurons (Patch-clamp) | Sodium channel inhibition (depolarized state) | 8 µM | [8] |
| Rat cortical neurons (Patch-clamp) | Sodium channel inhibition (resting state) | 262 µM | [8] | |
| Human MAO-B | Reversible inhibition | 450 nM | [18] | |
| Rasagiline | Rat brain MAO-B | Irreversible inhibition | 0.014 µM | [6] |
| Selegiline | Not specified | Not specified | Not specified |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
-
Objective: To assess the neuroprotective effects of Safinamide on dopaminergic neurons and microglial activation in a rat model of Parkinson's disease.[15]
-
Methodology:
-
Adult male rats received a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons. The contralateral side served as a control.[15]
-
Safinamide (50 and 150 mg/ml), rasagiline, lamotrigine (a sodium channel blocker), or vehicle was delivered continuously for 7 days via subcutaneous mini-pumps, starting either on the day of or the day after the 6-OHDA injection.[15]
-
At the end of the treatment period, brains were processed for immunohistochemical analysis.
-
The number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta (SNc) and the number of activated microglia (MHC-II positive) were quantified.[15]
-
Lactacystin-Induced Nigrostriatal Dopaminergic Degeneration Model
-
Objective: To compare the neuroprotective and neurorestorative capabilities of rasagiline and selegiline in a mouse model of Parkinson's disease based on ubiquitin-proteasome system (UPS) inhibition.[16]
-
Methodology:
-
C57BL/6 male mice received bilateral microinjections of the UPS inhibitor lactacystin (1.25 µ g/side ) into the medial forebrain bundle.[16]
-
Rasagiline (0.2 mg/kg, i.p. once daily) or selegiline (1 mg/kg, i.p. once daily) was administered starting either 7 days before (neuroprotection) or 7 days after (neurorestoration) the lactacystin injection and continued for up to 28 days.[16]
-
Nigrostriatal dopaminergic degeneration was assessed by analyzing the density of TH-positive fibers in the striatum and the number of TH-positive neurons in the SNc. Proteasomal activity was also measured.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing neuroprotection.
Caption: Safinamide's multi-modal neuroprotective mechanism.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Safinamide Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safinamide in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Safinamide for Parkinson's Disease Motor Fluctuations
An Objective Guide for Researchers and Drug Development Professionals on the Efficacy of Safinamide as an Adjunctive Therapy for Motor Fluctuations in Parkinson's Disease.
This guide provides a comprehensive comparison of safinamide with other adjunctive therapies for Parkinson's disease (PD), focusing on its efficacy in managing motor fluctuations. The data presented is derived from multiple meta-analyses of randomized controlled trials to ensure a robust and objective overview.
Introduction to Motor Fluctuations and Treatment Landscape
Long-term use of levodopa, the most effective treatment for the motor symptoms of Parkinson's disease, often leads to complications such as "wearing-off" and dyskinesia, collectively known as motor fluctuations[1][2][3]. To manage these, adjunctive therapies are added to the levodopa regimen. These primarily include monoamine oxidase-B (MAO-B) inhibitors and catechol-O-methyl transferase (COMT) inhibitors[4]. Safinamide is a newer-generation MAO-B inhibitor with a unique dual mechanism of action that also involves the modulation of glutamate release[5][6][7]. This guide evaluates the efficacy of safinamide in this context.
Mechanism of Action: Safinamide's Dual Approach
Safinamide's therapeutic effect is attributed to both dopaminergic and non-dopaminergic actions. It acts as a potent, selective, and reversible MAO-B inhibitor, which increases synaptic dopamine levels. Additionally, it modulates glutamate release through the blockade of sodium channels[5][6][8]. This dual mechanism is believed to contribute to its efficacy in improving motor symptoms without worsening dyskinesia[5].
Caption: Safinamide's dual mechanism targeting both dopamine metabolism and glutamate release.
Quantitative Efficacy of Safinamide from Meta-Analyses
Meta-analyses of several randomized controlled trials (RCTs) provide Class I evidence for the efficacy of safinamide as an add-on therapy for PD patients with motor fluctuations[1][9][10]. The primary endpoints in these studies consistently measure changes in "ON" time (periods of good motor control) and "OFF" time (periods of poor motor control).
Table 1: Safinamide vs. Placebo in Patients with Motor Fluctuations
| Outcome Measure | Safinamide 50 mg/day (Mean Difference vs. Placebo) | Safinamide 100 mg/day (Mean Difference vs. Placebo) |
| Change in "ON" Time without Troublesome Dyskinesia | +0.71 to +1.37 hours/day[5][9] | +0.90 to +1.36 hours/day[5][11][12] |
| Change in "OFF" Time | -0.70 to -0.72 hours/day[4][12] | -0.83 to -1.06 hours/day[4][11][12] |
| Change in UPDRS Part III (Motor Score) | -2.93 points[12] | -1.83 to -3.01 points[9][10][12] |
Data compiled from multiple meta-analyses.[4][5][9][10][11][12] UPDRS: Unified Parkinson's Disease Rating Scale.
These data consistently show that safinamide, at both 50 mg and 100 mg daily doses, significantly increases "ON" time and decreases "OFF" time compared to placebo. Furthermore, it leads to a clinically meaningful improvement in motor function as measured by the UPDRS Part III score[11][12].
Comparative Efficacy: Safinamide vs. Other Adjunctive Therapies
Network meta-analyses allow for the indirect comparison of different adjunctive therapies. When evaluated against other MAO-B inhibitors and COMT inhibitors, safinamide demonstrates a competitive efficacy profile.
Table 2: Network Meta-Analysis of "OFF" Time Reduction vs. Placebo
| Drug and Daily Dose | Mean Reduction in "OFF" Time (hours) | 95% Confidence Interval |
| COMT Inhibitors | ||
| Tolcapone 200mg | -1.66 | -2.17 to -1.14 |
| Tolcapone 100mg | -1.59 | -2.18 to -1.00 |
| Opicapone 50mg | -0.95 | -1.37 to -0.53 |
| Entacapone 200mg | -0.61 | -0.81 to -0.40 |
| MAO-B Inhibitors | ||
| Safinamide 100mg | -0.83 | -1.13 to -0.53 |
| Rasagiline 1mg | -0.79 | -1.01 to -0.56 |
| Safinamide 50mg | -0.70 | -1.07 to -0.34 |
| Rasagiline 0.5mg | -0.42 | -0.83 to -0.003 |
Data from a network meta-analysis of 20 trials.[4]
In this analysis, while COMT inhibitors like tolcapone showed a greater reduction in "OFF" time, safinamide (100mg) was found to be more effective than entacapone and rasagiline (0.5mg), and comparable to rasagiline (1mg)[4]. Another network meta-analysis ranked safinamide as the highest among MAO-B inhibitors for efficacy in reducing "OFF" time[13].
Experimental Protocols: A Summary of Key Trial Methodologies
The data for these meta-analyses are drawn from pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials, such as the SETTLE study and Study 016[2][5][14][15].
Key Inclusion and Exclusion Criteria
-
Inclusion: Patients aged 30-80 with idiopathic Parkinson's disease for at least 3-5 years, experiencing motor fluctuations with at least 1.5 hours of "OFF" time per day despite a stable and optimized levodopa regimen[2][14][16][17].
-
Exclusion: Severe, disabling dyskinesia, dementia, or major psychiatric conditions[3][17].
Study Design and Endpoints
-
Design: Patients were typically randomized in a 1:1 or 1:1:1 ratio to receive safinamide (50 mg/day or 100 mg/day) or a placebo for a 24-week period[2][3][5]. Doses of existing PD medications were kept stable[2][5].
-
Primary Endpoint: The primary outcome was the change from baseline in daily "ON" time without troublesome dyskinesia, as recorded by patients in Hauser diaries[2][5][16].
-
Secondary Endpoints: These included changes in "OFF" time, UPDRS Part III (motor) scores, and Clinical Global Impression-Change (CGI-C)[5].
References
- 1. A systematic review and meta-analysis of safety and efficacy of safinamide for motor fluctuations in patients with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. randomized-trial-of-safinamide-add-on-to-levodopa-in-parkinson-s-disease-with-motor-fluctuations - Ask this paper | Bohrium [bohrium.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Safinamide for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A systematic review and meta-analysis of safety and efficacy of safinamide for motor fluctuations in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Overall Efficacy and Safety of Safinamide in Parkinson’s Disease: A Systematic Review and a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson's Disease and Motor Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of adjunctive drugs to levodopa for fluctuating Parkinson’s disease - network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study [frontiersin.org]
- 15. Safinamide as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson’s Disease Fluctuating Patients: Post hoc Analysesof Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Safety and Efficacy of Safinamide as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Reversible vs. Irreversible MAO-B Inhibitors: Mechanisms and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of dopamine and other monoamines, making it a key therapeutic target for neurodegenerative diseases such as Parkinson's disease.[1] Inhibitors of MAO-B are broadly classified into two categories: reversible and irreversible. This guide provides an objective comparison of their mechanisms, supported by experimental data, to aid in research and drug development.
Unraveling the Mechanisms: A Tale of Two Inhibitions
The fundamental difference between reversible and irreversible MAO-B inhibitors lies in the nature of their interaction with the enzyme.[2]
Irreversible MAO-B inhibitors , such as selegiline and rasagiline, form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[1] This covalent modification permanently inactivates the enzyme. Restoration of MAO-B activity is a slow process that requires the synthesis of new enzyme molecules.[3]
Reversible MAO-B inhibitors , like safinamide, bind to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[4] This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing it to regain its function. The duration of inhibition is therefore dependent on the inhibitor's concentration and its affinity for the enzyme.
The choice between a reversible and an irreversible inhibitor has significant implications for drug design and therapeutic application. Irreversible inhibitors offer prolonged target engagement, but this can also lead to a higher risk of side effects and drug-drug interactions. Reversible inhibitors, on the other hand, provide a more controlled and potentially safer pharmacological profile.
Quantitative Comparison of MAO-B Inhibitors
The potency and selectivity of MAO-B inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following table summarizes these values for selected reversible and irreversible MAO-B inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity for MAO-B over MAO-A |
| Irreversible | ||||
| Selegiline | Irreversible | 0.069 | - | High (75-fold better reversible binding to MAO-B)[5] |
| Rasagiline | Irreversible | - | - | High (3-15 times more potent than selegiline in vivo)[1] |
| Pargyline | Irreversible | - | - | Moderate |
| Tranylcypromine | Irreversible | - | 47 (for MAO-B) | Low (also inhibits MAO-A)[5] |
| Reversible | ||||
| Safinamide | Reversible | - | - | High |
| Pterostilbene | Reversible | 0.138 | - | High (Selectivity Index: 0.0103)[2] |
| Compound 55 | Reversible | 0.056 | 0.0063 | Moderate[6] |
| Piperine | Reversible | - | 79.9 | Low (also inhibits MAO-A)[2] |
| Curcumin | Reversible | 6.30 | - | Low (also inhibits MAO-A)[2] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate the MAO-B signaling pathway and the experimental workflows used to characterize these inhibitors.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Safinamide as an Adjunct to L-DOPA in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of safinamide as an adjunct therapy to L-DOPA in established preclinical models of Parkinson's disease (PD). The data presented is compiled from key studies, offering insights into safinamide's potential to mitigate motor complications and enhance the therapeutic window of L-DOPA.
Executive Summary
Safinamide, a multifaceted compound with both dopaminergic and non-dopaminergic mechanisms, has demonstrated significant promise in preclinical models as an adjunctive therapy to L-DOPA. Its dual action, involving reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release, appears to contribute to its efficacy in reducing L-DOPA-induced dyskinesia (LID) while extending the anti-parkinsonian benefits of L-DOPA. The following sections present quantitative data from primate and rodent models, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
Table 1: Efficacy of Safinamide on L-DOPA-Induced Dyskinesia in MPTP-Lesioned Primates
| Study Reference | Animal Model | Safinamide Dose | L-DOPA Dose | Key Findings |
| Grégoire et al., 2013 | MPTP-lesioned macaque monkeys | 3, 10, 20, 30 mg/kg (oral) | Not specified | Dose-dependent reduction in LID scores.[1] |
| Anonymous, 2011 | MPTP-lesioned macaque monkeys | 10 mg/kg (oral, twice daily for 7 days) | Not specified | Significant reduction in dyskinesia scores and a 38-minute extension of "on-time".[2] |
Table 2: Neurochemical and Behavioral Effects of Safinamide in 6-OHDA-Lesioned Rats
| Study Reference | Animal Model | Safinamide Dose | Key Findings |
| Morari et al., 2020 | 6-hydroxydopamine (6-OHDA) hemilesioned rats | Not specified | Inhibited veratridine-evoked glutamate release in the globus pallidus and subthalamic nucleus.[3] |
| Collins et al., 2013 | Drug-induced parkinsonian tremor model (rats) | 5.0-10.0 mg/kg (IP) | Significantly reduced tremulous jaw movements induced by galantamine, pilocarpine, and pimozide.[4][5] |
Experimental Protocols
MPTP-Lesioned Primate Model for Dyskinesia
-
Animal Model: Macaque monkeys were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state. Following stabilization, chronic L-DOPA administration was used to induce dyskinesia.[1][2]
-
Drug Administration:
-
Behavioral Assessment: Dyskinesia and parkinsonian symptoms were assessed for five hours by a trained scorer blinded to the treatment.[2] Dyskinesia scores were used to quantify the severity of abnormal involuntary movements.[1][2]
6-OHDA-Lesioned Rat Model for Neurochemical Analysis
-
Animal Model: Unilateral lesions of the nigrostriatal pathway were induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.[3]
-
Drug Administration: Safinamide was acutely administered at doses sufficient to inhibit MAO-B by more than 50%.[3]
-
Neurochemical Analysis: In vivo microdialysis was performed to measure neurotransmitter levels. A microdialysis probe was implanted in specific brain regions, including the dorsolateral striatum, globus pallidus, subthalamic nucleus, or substantia nigra reticulata. Glutamate and GABA release was stimulated by reverse dialysis of veratridine.[3]
Visualizations
Caption: Dual mechanism of action of safinamide.
Caption: Preclinical experimental workflow.
Conclusion
The preclinical evidence strongly supports the efficacy of safinamide as an adjunct therapy to L-DOPA. In primate models of LID, safinamide consistently reduces dyskinesia while extending the therapeutic benefit of L-DOPA. Rodent models further elucidate its mechanism, highlighting the modulation of glutamate release as a key non-dopaminergic action. These findings provide a solid rationale for the clinical use of safinamide to manage motor complications in Parkinson's disease. Further research into the long-term neuroprotective effects of safinamide is warranted.
References
- 1. Safinamide reduces dyskinesias and prolongs L-DOPA antiparkinsonian effect in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newron.com [newron.com]
- 3. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
